molecular formula C12H16Cl2O4 B1173319 Factice CAS No. 12653-61-1

Factice

Cat. No.: B1173319
CAS No.: 12653-61-1
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Description

Factice, also known as this compound, is a useful research compound. Its molecular formula is C12H16Cl2O4. The purity is usually 95%.
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Properties

CAS No.

12653-61-1

Molecular Formula

C12H16Cl2O4

Synonyms

Factice

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Brown vs. White Factice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical properties of brown and white factice, two important processing aids in the rubber industry. This document outlines their distinct manufacturing processes, compares their key chemical characteristics through quantitative data, and provides detailed experimental protocols for the determination of these properties.

Introduction to this compound

This compound, also known as vulcanized vegetable oil, is a rubber-like material produced by the vulcanization of unsaturated vegetable or animal oils.[1][2] Historically used as a rubber substitute, it is now primarily employed as a processing aid to improve the milling, calendering, and extrusion properties of rubber compounds.[3][4] this compound enhances dimensional stability, improves surface finish, and can modify the physical properties of the final vulcanizate.[2][3] The two primary types of this compound, brown and white, are distinguished by their manufacturing processes and the vulcanizing agents used, which in turn dictate their chemical properties and applications.[1][5]

Manufacturing Processes and Chemical Composition

The fundamental chemical difference between brown and white this compound stems from their synthesis. Brown this compound is produced through the reaction of unsaturated vegetable oils with elemental sulfur at elevated temperatures.[1][5] In contrast, white this compound is synthesized by reacting vegetable oils with sulfur monochloride (S₂Cl₂), a process that is typically carried out at lower temperatures.[1][5]

Brown this compound Synthesis

The production of brown this compound involves the heat-induced vulcanization of vegetable oils, such as rapeseed or soybean oil, with sulfur.[3] This process creates a cross-linked network of fatty acid chains, resulting in a brown, rubbery solid.[3]

Brown_Factice_Synthesis cluster_input Inputs cluster_process Process cluster_output Output Unsaturated Vegetable Oil Unsaturated Vegetable Oil Heating Heating Unsaturated Vegetable Oil->Heating Sulfur Sulfur Sulfur->Heating Vulcanization Vulcanization Heating->Vulcanization Cross-linking of fatty acid chains Brown this compound Brown this compound Vulcanization->Brown this compound

White this compound Synthesis

White this compound is created through the reaction of vegetable oils with sulfur monochloride.[5] This reaction is typically performed at or near room temperature and results in a creamy white, powdered material.[2] Stabilizers like calcium carbonate or magnesium oxide are often added to neutralize acidic byproducts and improve the stability of the final product.

White_Factice_Synthesis cluster_input Inputs cluster_process Process cluster_output Output Unsaturated Vegetable Oil Unsaturated Vegetable Oil Cold Reaction Cold Reaction Unsaturated Vegetable Oil->Cold Reaction Sulfur Monochloride Sulfur Monochloride Sulfur Monochloride->Cold Reaction Stabilizer (e.g., CaCO3) Stabilizer (e.g., CaCO3) Stabilizer (e.g., CaCO3)->Cold Reaction Vulcanization Vulcanization Cold Reaction->Vulcanization Cross-linking of fatty acid chains White this compound White this compound Vulcanization->White this compound

Comparative Chemical Properties

The differences in manufacturing processes lead to distinct chemical properties for brown and white this compound. These properties are critical in determining their suitability for various applications in rubber compounding.

Data Presentation

The following tables summarize the key quantitative chemical properties of representative grades of brown and white this compound.

Table 1: Chemical Properties of Brown this compound

PropertyBrown PRBrown PR-SBrown ABrown ASBrown BBrown BSBrown #21Brown #30
Acetone (B3395972) Extract (%) 14 - 2033 - 3917 - 2318 - 2419 - 2520 - 2619 - 2739 - 45
Free Sulfur (%) ≤ 1.5≤ 1.5≤ 1.5≤ 1.0≤ 1.5≤ 1.0≤ 1.5≤ 1.5
Ash (%) ≤ 0.2≤ 0.2≤ 0.2≤ 0.2≤ 0.2≤ 0.2≤ 0.2≤ 0.2
Specific Gravity (at 20°C) 1.051.021.051.041.051.041.051.04

Data sourced from Tenma this compound MFG. Co., Ltd. product information.

Table 2: Chemical Properties of White this compound

PropertyWhite #1White #2White S
Acetone Extract (%) 2 - 52 - 54 - 7
Free Sulfur (%) ≤ 0.1≤ 0.1≤ 0.1
Ash (%) 9 - 1118 - 20≤ 1.0
Specific Gravity (at 20°C) 1.131.201.06

Data sourced from Tenma this compound MFG. Co., Ltd. product information.

Property_Comparison cluster_brown_props Typical Brown this compound Values cluster_white_props Typical White this compound Values Factice_Type This compound Type Brown_this compound Brown this compound Factice_Type->Brown_this compound White_this compound White this compound Factice_Type->White_this compound Properties Key Chemical Properties Brown_this compound->Properties Influences White_this compound->Properties Influences Acetone_Extract Acetone Extract Properties->Acetone_Extract Free_Sulfur Free Sulfur Properties->Free_Sulfur Ash_Content Ash Content Properties->Ash_Content Brown_AE Higher Acetone Extract Acetone_Extract->Brown_AE White_AE Lower Acetone Extract Acetone_Extract->White_AE Brown_FS Higher Free Sulfur Free_Sulfur->Brown_FS White_FS Very Low Free Sulfur Free_Sulfur->White_FS Brown_Ash Low Ash Ash_Content->Brown_Ash White_Ash Variable Ash (due to stabilizers) Ash_Content->White_Ash

Experimental Protocols for Key Chemical Properties

The determination of the chemical properties of this compound is crucial for quality control and for predicting its behavior in rubber compounds. The standard test methods for these properties are outlined in ASTM D297 - Standard Test Methods for Rubber Products—Chemical Analysis.[6][7][8][9]

Determination of Acetone Extract (ASTM D297)

The acetone extract is a measure of the unbound organic materials in the this compound, such as unreacted oils and plasticizers.[7]

Methodology:

  • Sample Preparation: A known weight of the this compound sample is finely ground or sheeted to a thin gauge to maximize surface area for extraction.

  • Extraction: The prepared sample is placed in a porous thimble and extracted with acetone in a Soxhlet extraction apparatus. The extraction is typically carried out for a period of 16 hours.

  • Solvent Evaporation: After extraction, the acetone, containing the dissolved extractables, is collected in a pre-weighed flask. The acetone is then evaporated off using a steam bath or a similar heating method.

  • Drying and Weighing: The flask containing the dried extract is placed in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.

  • Calculation: The percentage of acetone extract is calculated as follows:

    • Acetone Extract (%) = [(Weight of flask with extract - Weight of empty flask) / Weight of original sample] x 100

Acetone_Extract_Workflow Start Start Sample_Prep Sample Preparation (Grinding/Sheeting) Start->Sample_Prep Extraction Soxhlet Extraction with Acetone (16h) Sample_Prep->Extraction Evaporation Solvent Evaporation (Steam Bath) Extraction->Evaporation Drying Drying to Constant Weight (Oven at 70°C) Evaporation->Drying Calculation Calculate Percentage of Acetone Extract Drying->Calculation End End Calculation->End

Determination of Free Sulfur (ASTM D297)

Free sulfur refers to the elemental sulfur present in the this compound that has not chemically reacted with the vegetable oil during vulcanization.

Methodology:

  • Acetone Extraction: The free sulfur is first extracted from the this compound sample using the acetone extraction procedure described above.

  • Oxidation: The acetone extract is treated with a strong oxidizing agent, such as a mixture of nitric acid and bromine, to convert the elemental sulfur to sulfuric acid.

  • Precipitation: The sulfuric acid is then precipitated as barium sulfate (B86663) by the addition of barium chloride solution.

  • Filtration and Washing: The barium sulfate precipitate is filtered, washed thoroughly to remove any impurities, and collected.

  • Ignition and Weighing: The collected precipitate is ignited in a muffle furnace to a constant weight.

  • Calculation: The percentage of free sulfur is calculated from the weight of the barium sulfate precipitate using a gravimetric factor.

Determination of Ash Content (ASTM D297)

The ash content represents the amount of inorganic residue remaining after the organic matter has been incinerated.[6][9] This is particularly relevant for white this compound, which contains inorganic stabilizers.

Methodology:

  • Sample Weighing: A known weight of the this compound sample is placed in a pre-weighed porcelain crucible.

  • Ignition: The crucible containing the sample is placed in a muffle furnace and heated to a high temperature (e.g., 550°C) until all the organic material has been burned off.

  • Cooling and Weighing: The crucible with the remaining ash is cooled in a desiccator to prevent moisture absorption and then weighed to a constant weight.

  • Calculation: The percentage of ash is calculated as follows:

    • Ash (%) = (Weight of ash / Weight of original sample) x 100

Conclusion

The chemical properties of brown and white this compound are fundamentally dictated by their respective manufacturing processes. Brown this compound, produced by sulfur vulcanization at high temperatures, generally exhibits a higher acetone extract and free sulfur content. White this compound, synthesized via a cold process with sulfur monochloride, typically has a lower acetone extract and negligible free sulfur, but its ash content can be significant due to the presence of stabilizers. A thorough understanding of these chemical characteristics, determined through standardized experimental protocols, is essential for researchers, scientists, and drug development professionals in selecting the appropriate grade of this compound for their specific applications and for ensuring the quality and consistency of their products.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Sulfur-Vulcanized Factice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfur-Vulcanized Factice

Sulfur-vulcanized this compound, also known as brown this compound, is a rubber-like material produced through the vulcanization of unsaturated vegetable or animal oils with sulfur.[1] Commonly used oils include rapeseed, castor, and soybean oil.[1] The vulcanization process creates a cross-linked network of triglyceride molecules, transforming the liquid oil into a solid, elastic substance.[1] this compound is widely used as a processing aid and property modifier in the rubber industry to improve the processing characteristics and ozone resistance of rubber compounds.[1] The molecular structure of this compound, particularly the nature and density of the sulfur crosslinks, dictates its physical and chemical properties. A thorough understanding of this structure is therefore crucial for optimizing its performance in various applications.

This technical guide provides a comprehensive overview of the analytical techniques used for the molecular structure analysis of sulfur-vulcanized this compound. It includes detailed experimental protocols for key analytical methods, quantitative data summaries, and visualizations of relevant processes and workflows.

Synthesis of Sulfur-Vulcanized this compound

The synthesis of sulfur-vulcanized this compound involves the reaction of unsaturated oils with elemental sulfur at elevated temperatures. The degree of unsaturation in the oil and the concentration of sulfur are key factors that influence the reaction kinetics and the properties of the final product.

Experimental Protocol: Synthesis of Sulfur-Vulcanized this compound

The following protocol is a general procedure for the laboratory-scale synthesis of sulfur-vulcanized this compound.

Materials:

  • Unsaturated vegetable oil (e.g., rubber seed oil, rapeseed oil, linseed oil)

  • Elemental sulfur powder

  • Additives (optional, e.g., accelerators, activators)

  • Reaction vessel with a stirrer and heating mantle

  • Thermometer

Procedure:

  • Pour a measured quantity of the vegetable oil into the reaction vessel.

  • Begin heating the oil to the desired reaction temperature, typically between 140-170°C, under constant stirring.

  • Once the target temperature is reached, gradually add the sulfur powder to the hot oil while maintaining vigorous stirring to ensure a homogeneous mixture.

  • If applicable, introduce any additives at this stage.

  • Continue heating and stirring the mixture. The viscosity of the mixture will gradually increase as the vulcanization reaction proceeds.

  • Monitor the reaction progress by observing the changes in viscosity and the time taken to reach a gel-like state (gel time).

  • Once the desired consistency is achieved, stop the heating and allow the product to cool to room temperature. The resulting solid material is the sulfur-vulcanized this compound.

Molecular Structure Analysis Techniques

A combination of spectroscopic and analytical techniques is employed to elucidate the complex molecular structure of sulfur-vulcanized this compound. These techniques provide information on the chemical functional groups, the nature of the sulfur crosslinks, the thermal stability, and the crosslink density.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a material. In the context of sulfur-vulcanized this compound, FTIR is used to monitor the changes in the chemical structure of the vegetable oil upon vulcanization.

Attenuated Total Reflectance (ATR) is a convenient sampling technique for analyzing solid samples without extensive preparation.

Apparatus:

  • FTIR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory (e.g., with a diamond/ZnSe crystal).

Procedure:

  • Ensure the ATR crystal is clean before each measurement by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small, representative sample of the sulfur-vulcanized this compound onto the ATR crystal, ensuring good contact.

  • Apply pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[2]

  • Clean the ATR crystal after the measurement.

The FTIR spectrum of sulfur-vulcanized this compound will exhibit characteristic absorption bands corresponding to the triglyceride structure and the modifications introduced by vulcanization. Key spectral features to analyze include:

  • C-H stretching vibrations: Around 3007 cm⁻¹ (unsaturated C-H) and 2924/2854 cm⁻¹ (saturated C-H). A decrease in the intensity of the 3007 cm⁻¹ peak indicates the consumption of double bonds during vulcanization.[3]

  • C=O stretching vibration: Around 1745 cm⁻¹, characteristic of the ester carbonyl group in triglycerides.[3]

  • C=C stretching vibration: Around 1650 cm⁻¹. A decrease in the intensity of this peak also signifies the reaction of double bonds.

  • C-S and S-S vibrations: These bonds have weak absorptions in the infrared and are often difficult to observe directly. Their presence is usually inferred from the changes in other spectral regions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the this compound, including the changes in the chemical environment of carbon atoms upon crosslinking.

Apparatus:

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

Sample Preparation:

  • A small amount of the solid sulfur-vulcanized this compound is packed into an NMR rotor (e.g., zirconia).

Instrumental Parameters (General):

  • Technique: Cross-polarization magic-angle spinning (CP/MAS) is commonly used to enhance the signal of the less abundant ¹³C nuclei.

  • Spinning Rate: Typically in the range of 5-15 kHz to average out anisotropic interactions.

  • Contact Time: The duration of cross-polarization, typically around 1-2 ms, is optimized to maximize signal intensity.

  • Recycle Delay: The time between successive scans, typically a few seconds, is set to allow for the relaxation of the proton spins.

  • Decoupling: High-power proton decoupling is applied during signal acquisition to remove ¹H-¹³C dipolar couplings and obtain high-resolution spectra.

The ¹³C NMR spectrum of sulfur-vulcanized this compound will show signals corresponding to the different carbon environments in the crosslinked triglyceride structure. Key chemical shift regions include:

  • Carbonyl carbons: ~170-180 ppm.

  • Olefinic carbons: ~120-135 ppm. The decrease in the intensity of these signals and the appearance of new signals in the aliphatic region indicate the formation of crosslinks at the double bonds.

  • Glycerol backbone carbons: ~60-70 ppm.

  • Aliphatic carbons of fatty acid chains: ~10-40 ppm. The formation of new signals in this region, particularly between 40-60 ppm, can be attributed to the formation of C-S bonds and the carbons adjacent to the crosslinks.[4]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, decomposition behavior, and phase transitions of the material.

Apparatus:

  • Thermogravimetric analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure (TGA):

  • Weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600°C).[5]

  • Record the mass of the sample as a function of temperature.

Procedure (DSC):

  • Weigh a small amount of the this compound sample (typically 5-10 mg) into a DSC pan (e.g., aluminum).

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat or cool the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

  • Record the heat flow to or from the sample as a function of temperature.

  • TGA: The TGA thermogram shows the weight loss of the sample as a function of temperature. The onset of decomposition provides an indication of the thermal stability of the this compound. The decomposition of sulfur-vulcanized vegetable oils may occur in multiple steps, corresponding to the breakdown of different parts of the crosslinked structure.[6]

  • DSC: The DSC thermogram can reveal information about the glass transition temperature (Tg) of the this compound, which is related to the degree of crosslinking. Exothermic peaks may be observed during heating if further curing or rearrangement of crosslinks occurs, while endothermic peaks would indicate melting or decomposition processes.

Determination of Crosslink Density

The crosslink density is a critical parameter that quantifies the number of crosslinks per unit volume of the material. The swelling method, based on the Flory-Rehner equation, is a common technique for its determination.

Materials:

  • Sulfur-vulcanized this compound sample of known weight and dimensions.

  • A suitable solvent in which the uncrosslinked oil is soluble (e.g., toluene).

  • Beaker or vial.

Procedure:

  • Accurately weigh a small piece of the this compound sample (initial dry weight, W_d).

  • Immerse the sample in the solvent in a closed container to prevent solvent evaporation.

  • Allow the sample to swell at a constant temperature until equilibrium is reached (i.e., the weight of the swollen sample no longer increases). This may take 24 to 72 hours.[7]

  • Carefully remove the swollen sample from the solvent, quickly blot the surface to remove excess solvent, and immediately weigh it (swollen weight, W_s).

  • Dry the swollen sample in a vacuum oven until a constant weight is achieved (final dry weight). This step is to account for any extractable, uncrosslinked material.

The volume fraction of the polymer in the swollen gel (Vr) is calculated, and then the crosslink density (ν) is determined using the Flory-Rehner equation:

ν = -[ln(1 - Vr) + Vr + χVr²] / [Vs(Vr¹ᐟ³ - Vr/2)]

where:

  • χ is the Flory-Huggins polymer-solvent interaction parameter.

  • Vs is the molar volume of the solvent.

A higher crosslink density will result in a lower degree of swelling.

Quantitative Data Summary

The following tables summarize some of the quantitative data available in the literature regarding the properties of sulfur-vulcanized this compound.

Table 1: Effect of Sulfur Content on the Properties of Vulcanized Rubber Seed Oil

Sulfur Content (wt%)Gel Time (minutes)Acetone Extract (%)Free Sulfur (%)Ash Content (%)Hardness (Shore A)
153525.41.80.15-
202522.12.50.18-
251818.73.20.20-
301415.34.10.22-

Data adapted from a study on vulcanized rubber seed oil.[1]

Table 2: Typical Composition of Sulfur-Vulcanized this compound Formulations

ComponentFunctionTypical Loading (phr*)
Vegetable OilBase Material100
SulfurVulcanizing Agent5 - 30
Accelerators (e.g., thiazoles, thiurams)Increase vulcanization rate0.5 - 2.0
Activators (e.g., Zinc Oxide, Stearic Acid)Enhance accelerator efficiency1.0 - 5.0

*phr: parts per hundred rubber (in this case, parts per hundred oil)

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis of Sulfur-Vulcanized this compound Oil Unsaturated Vegetable Oil Mixer Mixing and Heating (140-170°C) Oil->Mixer Sulfur Elemental Sulfur Sulfur->Mixer This compound Sulfur-Vulcanized this compound Mixer->this compound

Caption: Synthesis workflow for sulfur-vulcanized this compound.

G cluster_analysis Molecular Structure Analysis Workflow Sample This compound Sample FTIR FTIR Spectroscopy Sample->FTIR NMR Solid-State NMR Sample->NMR Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Swelling Swelling Test Sample->Swelling Data_FTIR Functional Groups FTIR->Data_FTIR Data_NMR Crosslink Structure NMR->Data_NMR Data_Thermal Thermal Stability Thermal->Data_Thermal Data_Swelling Crosslink Density Swelling->Data_Swelling G cluster_vulcanization Conceptual Molecular Structure of Sulfur-Vulcanized this compound Triglyceride1 Triglyceride Molecule 1 SulfurBridge Sulfur Crosslink (-Sx-) Triglyceride1->SulfurBridge at double bond Triglyceride2 Triglyceride Molecule 2 SulfurBridge->Triglyceride2 at double bond

References

An In-depth Technical Guide to the Synthesis and Characterization of Factice from Vegetable Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factice, a vulcanized vegetable oil, has been a valuable component in the rubber industry for over a century. Initially developed as a rubber substitute, it is now primarily utilized as a processing aid and property modifier.[1] The synthesis of this compound involves the cross-linking of unsaturated fatty acid chains in vegetable oils with vulcanizing agents, resulting in a rubber-like material.[2][3] This guide provides a comprehensive overview of the synthesis and characterization of this compound derived from various vegetable oils, offering detailed experimental protocols, quantitative data, and visualizations to aid researchers and professionals in the field.

The primary types of this compound are categorized based on the vulcanizing agent used: brown this compound is produced by heating vegetable oil with sulfur, while white this compound is synthesized through a cold process using sulfur monochloride.[1][4] Sulfur-free this compound can also be produced using peroxides or isocyanates as cross-linking agents.[1] The choice of vegetable oil, such as rapeseed, soybean, or castor oil, significantly influences the properties of the resulting this compound.[2][3]

Synthesis of this compound from Vegetable Oils

The synthesis of this compound involves the vulcanization of vegetable oils, a process that creates a cross-linked polymer network. The most common methods involve sulfur, sulfur monochloride, or peroxide-based vulcanization.

Brown this compound Synthesis from Rapeseed Oil (Sulfur Vulcanization)

Brown this compound is typically produced by heating a vegetable oil with sulfur. The following protocol is a generalized procedure compiled from various sources.

Experimental Protocol:

  • Preparation of Reactants:

    • Place 100 parts by weight of rapeseed oil into a reaction vessel equipped with a mechanical stirrer and a heating mantle.

    • Add 15-25 parts by weight of finely powdered sulfur to the oil.

    • Optionally, add 1-2 parts by weight of an accelerator (e.g., diphenylguanidine) to expedite the reaction.

  • Reaction Process:

    • Begin stirring the mixture at a moderate speed to ensure uniform dispersion of the sulfur.

    • Gradually heat the mixture to 140-160°C.

    • Maintain this temperature for 2-4 hours, continuing to stir the mixture. The viscosity of the mixture will gradually increase as the vulcanization progresses.

    • The reaction is complete when the mixture solidifies into a spongy, rubber-like mass.

  • Post-Processing:

    • Allow the reaction mixture to cool to room temperature.

    • The resulting solid this compound can be ground into a powder for easier incorporation into rubber compounds.

Brown_Factice_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Rapeseed_Oil Rapeseed Oil (Triglycerides of Unsaturated Fatty Acids) Mixing Mixing Rapeseed_Oil->Mixing Sulfur Sulfur (S8) Sulfur->Mixing Accelerator Accelerator (e.g., DPG) Accelerator->Mixing Heating Heating (140-160°C, 2-4h) Mixing->Heating Vulcanization Brown_this compound Brown this compound (Cross-linked Polymer) Heating->Brown_this compound

Diagram 1: Synthesis of Brown this compound from Rapeseed Oil.
White this compound Synthesis from Castor Oil (Sulfur Monochloride Vulcanization)

White this compound is produced through a cold vulcanization process using sulfur monochloride. This method avoids the darkening of the oil that occurs with heat.

Experimental Protocol:

  • Preparation of Reactants:

    • In a well-ventilated fume hood, place 100 parts by weight of castor oil in a reaction vessel.

    • Add 5-10 parts by weight of a stabilizer, such as magnesium oxide, to neutralize acidic byproducts.[4]

    • Slowly and carefully add 15-25 parts by weight of sulfur monochloride (S₂Cl₂) to the oil mixture while stirring vigorously. The reaction is exothermic and should be controlled.[4]

  • Reaction Process:

    • Continue stirring the mixture at room temperature. The reaction is typically complete within 1-2 hours.

    • The mixture will gradually thicken and solidify into a white, crumbly mass.

  • Post-Processing:

    • The resulting white this compound may contain residual acid. It can be washed with a dilute alkaline solution and then with water to neutralize and remove impurities.

    • Dry the washed this compound at a low temperature (e.g., 40-50°C) to remove moisture.

    • The dried this compound can be ground into a fine powder.

White_Factice_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Castor_Oil Castor Oil (Triglycerides of Ricinoleic Acid) Cold_Mixing Cold Mixing (Room Temperature, 1-2h) Castor_Oil->Cold_Mixing S2Cl2 Sulfur Monochloride (S₂Cl₂) S2Cl2->Cold_Mixing Stabilizer Stabilizer (e.g., MgO) Stabilizer->Cold_Mixing White_this compound White this compound (Cross-linked Polymer) Cold_Mixing->White_this compound Cold Vulcanization

Diagram 2: Synthesis of White this compound from Castor Oil.
Sulfur-Free this compound Synthesis (Peroxide or Isocyanate Vulcanization)

For applications where the presence of sulfur is undesirable, sulfur-free this compound can be synthesized using organic peroxides or isocyanates as cross-linking agents.

Experimental Protocol (Peroxide Vulcanization):

  • Preparation of Reactants:

    • Place 100 parts by weight of a suitable vegetable oil (e.g., soybean oil) in a reaction vessel.

    • Add 2-5 parts by weight of an organic peroxide, such as dicumyl peroxide.

    • A co-agent, such as triallyl cyanurate (TAC), can be added to improve cross-linking efficiency.

  • Reaction Process:

    • Heat the mixture to the decomposition temperature of the peroxide (typically 150-180°C).

    • Maintain the temperature and stir for 30-60 minutes until the vulcanization is complete.

  • Post-Processing:

    • Cool the resulting this compound and process it as described for brown this compound.

Characterization of this compound

A variety of analytical techniques are employed to characterize the physical, chemical, and thermal properties of this compound.

Physicochemical Properties

Key physicochemical properties of this compound include acetone (B3395972) extract, free sulfur content, and ash content. These parameters are crucial for quality control and for predicting the performance of the this compound in rubber compounds.

Table 1: Physicochemical Properties of Different this compound Types

PropertyBrown this compound (Rapeseed Oil)White this compound (Castor Oil)Sulfur-Free this compound (Soybean Oil)Test Method
Acetone Extract (%) 10 - 2515 - 305 - 15Soxhlet Extraction
Free Sulfur (%) 1 - 5< 0.5N/AChemical Titration
Ash Content (%) < 1< 2 (due to stabilizer)< 0.5ASTM D5667
Specific Gravity 1.02 - 1.051.03 - 1.060.98 - 1.02Pycnometer
Spectroscopic Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the vulcanization process by observing changes in the chemical functional groups of the vegetable oil.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound sample is placed directly on the ATR crystal of the FTIR spectrometer.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Interpretation: The disappearance or reduction in the intensity of peaks associated with C=C double bonds (around 3010 cm⁻¹ and 1654 cm⁻¹) and the appearance of new peaks related to C-S or S-S bonds can confirm the cross-linking reaction.

Raman Spectroscopy

Raman spectroscopy is particularly useful for analyzing the sulfur cross-links in this compound.

Experimental Protocol:

  • Sample Preparation: A small sample of the this compound is placed on a microscope slide.

  • Data Acquisition: A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used to acquire the spectrum.

  • Interpretation: The Raman spectra of sulfur-vulcanized this compound will show characteristic peaks for S-S bonds (typically in the 400-500 cm⁻¹ region) and C-S bonds (around 600-700 cm⁻¹). The relative intensities of these peaks can provide information about the length and type of sulfur cross-links.

Characterization_Workflow cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_thermal Thermal Analysis Factice_Sample This compound Sample Acetone_Extract Acetone_Extract Factice_Sample->Acetone_Extract Free_Sulfur Free_Sulfur Factice_Sample->Free_Sulfur Ash_Content Ash_Content Factice_Sample->Ash_Content FTIR FTIR Factice_Sample->FTIR Raman Raman Factice_Sample->Raman TGA TGA Factice_Sample->TGA DSC DSC Factice_Sample->DSC Functional_Groups Functional_Groups FTIR->Functional_Groups Identifies Crosslink_Structure Crosslink_Structure Raman->Crosslink_Structure Analyzes Thermal_Stability Thermal_Stability TGA->Thermal_Stability Determines Thermal_Transitions Thermal_Transitions DSC->Thermal_Transitions Measures

Diagram 3: Workflow for the Characterization of this compound.
Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of this compound by measuring its weight loss as a function of temperature.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA pan.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) from room temperature to around 600°C.

  • Interpretation: The TGA thermogram shows the decomposition temperature and the amount of residue at high temperatures. Brown this compound generally exhibits lower thermal stability compared to sulfur-free this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of this compound, such as the glass transition temperature (Tg).

Experimental Protocol:

  • Sample Preparation: A small sample (5-10 mg) of this compound is hermetically sealed in a DSC pan.

  • Data Acquisition: The sample is subjected to a controlled heating and cooling cycle, and the heat flow is measured.

  • Interpretation: The DSC curve reveals the Tg, which is an important parameter for understanding the rubbery or glassy state of the material at different temperatures.

Quantitative Data on this compound Properties

The properties of this compound are highly dependent on the type of vegetable oil and the vulcanization method used. The following table summarizes some of the available quantitative data.

Table 2: Comparative Properties of this compound from Different Vegetable Oils

PropertyRapeseed Oil (Brown this compound)Soybean Oil (Brown this compound)Castor Oil (White this compound)
Hardness (Shore A) 30 - 5020 - 4040 - 60
Tensile Strength (MPa) 0.5 - 1.50.3 - 1.01.0 - 2.0
Elongation at Break (%) 100 - 200150 - 25050 - 150
Decomposition Temp. (°C) ~220 - 280~200 - 260~240 - 300

Note: The data in this table is compiled from various sources and represents typical ranges. Actual values may vary depending on the specific synthesis conditions.

Logical Relationships

The properties of this compound are logically linked to the characteristics of the starting vegetable oil and the synthesis process.

Logical_Relationships cluster_inputs Input Variables cluster_properties Resulting this compound Properties Veg_Oil Vegetable Oil Type (e.g., Rapeseed, Soybean, Castor) Mechanical Mechanical Properties (Hardness, Tensile Strength) Veg_Oil->Mechanical Fatty acid chain length affects hardness Chemical Chemical Resistance Veg_Oil->Chemical e.g., Castor oil provides oil resistance Vulcanizing_Agent Vulcanizing Agent (e.g., Sulfur, S₂Cl₂, Peroxide) Thermal Thermal Stability Vulcanizing_Agent->Thermal Peroxide crosslinks are more thermally stable Color Color Vulcanizing_Agent->Color Sulfur (heat) -> Brown S₂Cl₂ (cold) -> White Additives Additives (e.g., Accelerators, Stabilizers) Additives->Mechanical Additives->Thermal

Diagram 4: Logical Relationships Influencing this compound Properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound from vegetable oils. The experimental protocols, quantitative data, and visualizations presented herein offer a valuable resource for researchers and professionals working in rubber technology, polymer science, and related fields. The versatility of this compound, derived from renewable resources, continues to make it a material of significant interest. Further research into novel vegetable oil sources and advanced vulcanization techniques will undoubtedly expand the applications and enhance the performance of this remarkable material.

References

The Influence of Fatty Acid Chain Length on Factice Hardness: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical relationship between the chain length of fatty acids and the resultant hardness of factice, a vulcanized vegetable oil used as a processing aid and property modifier in the rubber and pharmaceutical industries. Understanding this correlation is paramount for formulating this compound with specific mechanical properties tailored for diverse applications, from drug delivery systems to specialized rubber compounding.

Core Principle: Longer Chains, Harder this compound

The fundamental principle governing the hardness of this compound is directly linked to the molecular structure of the constituent fatty acids. Longer fatty acid chains provide more sites for cross-linking during the vulcanization process, leading to a more rigid and harder material.[1][2][3][4] This is because longer chains allow for a greater number of intermolecular entanglements and cross-links per unit volume, resulting in a denser and more robust polymer network.

Oils rich in long-chain fatty acids, such as rapeseed oil and meadowfoam oil, are known to produce a harder and more desirable this compound compared to oils like soybean oil, which contain a higher proportion of shorter-chain fatty acids.[1][2][3][4]

Quantitative Analysis of Fatty Acid Chain Length and this compound Hardness

While the qualitative relationship is well-established, specific quantitative data correlating fatty acid chain length with this compound hardness is less commonly published. The following table summarizes the expected trend based on the principle of increased cross-linking density with longer chains. The hardness values are illustrative and would need to be determined experimentally for specific formulations.

Predominant Fatty AcidCarbon Chain LengthExpected this compound Hardness (Shore A)
Oleic AcidC18Moderate
Eicosenoic AcidC20Moderately High
Erucic AcidC22High

Experimental Protocols

To quantitatively assess the effect of fatty acid chain length on this compound hardness, a systematic experimental approach is required. This involves the synthesis of this compound from oils with known fatty acid compositions and the subsequent measurement of their hardness.

Synthesis of Sulfur-Cross-linked this compound

This protocol describes the laboratory-scale synthesis of brown this compound using sulfur vulcanization.

Materials:

  • Vegetable oil with a known, predominant fatty acid composition (e.g., high-oleic sunflower oil, high-erucic acid rapeseed oil)

  • Sulfur powder (Flowers of Sulfur)

  • Heating mantle with a stirrer

  • Reaction vessel with a condenser and thermometer

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Place a known quantity of the selected vegetable oil into the reaction vessel.

  • Begin stirring the oil and gently heat it to approximately 120°C under a gentle stream of inert gas to remove any dissolved moisture.

  • Gradually add the desired amount of sulfur powder to the heated oil while maintaining continuous stirring. The amount of sulfur will influence the degree of cross-linking and final hardness. A typical starting point is 15-25% sulfur by weight of the oil.

  • Slowly increase the temperature to the reaction temperature, typically between 160°C and 180°C. The exact temperature and reaction time will need to be optimized depending on the fatty acid composition and the desired properties of the this compound.

  • Maintain the reaction at this temperature with constant stirring for a period of 2 to 6 hours. The viscosity of the mixture will gradually increase as vulcanization proceeds.

  • Monitor the reaction progress by observing the change in viscosity. The reaction is considered complete when the mixture becomes a cohesive, rubbery mass.

  • Once the reaction is complete, cool the mixture to room temperature. The resulting product is the synthesized this compound.

  • The this compound can then be milled or sheeted for further processing and testing.

Measurement of this compound Hardness (ASTM D2240)

The hardness of the synthesized this compound is measured using a Shore A durometer, following the ASTM D2240 standard test method.

Apparatus:

  • Shore A Durometer

  • Flat, smooth, and rigid surface for supporting the this compound sample

  • This compound samples with a minimum thickness of 6 mm (multiple layers can be stacked if necessary)

Procedure:

  • Ensure the this compound sample has been conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.

  • Place the this compound sample on the hard, flat surface.

  • Hold the durometer in a vertical position with the indenter at least 12 mm away from any edge of the sample.

  • Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the sample surface.

  • Read the hardness value on the durometer dial within one second of the presser foot making firm contact with the sample.

  • Take at least five measurements at different positions on the sample, ensuring a minimum distance of 6 mm between each indentation point.

  • Calculate the average of the readings to obtain the Shore A hardness of the this compound.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the selection of fatty acid source to the final characterization of this compound hardness.

FacticeHardnessWorkflow cluster_Input Input Selection cluster_Process This compound Synthesis cluster_Output Material Characterization cluster_Relationship Governing Principle FattyAcid Fatty Acid Source (e.g., High-Erucic Rapeseed Oil) Vulcanization Sulfur Vulcanization (Cross-linking of fatty acid chains) FattyAcid->Vulcanization Input Material HardnessTesting Hardness Measurement (ASTM D2240 - Shore A) Vulcanization->HardnessTesting Synthesized this compound FacticeProduct This compound with Defined Hardness HardnessTesting->FacticeProduct Characterized Property LongerChains Longer Fatty Acid Chains IncreasedCrosslinking Increased Cross-link Density LongerChains->IncreasedCrosslinking HigherHardness Higher this compound Hardness IncreasedCrosslinking->HigherHardness

Caption: Logical workflow for determining the effect of fatty acid chain length on this compound hardness.

Conclusion

The chain length of fatty acids is a primary determinant of this compound hardness. By selecting oils rich in longer-chain fatty acids and controlling the vulcanization process, it is possible to produce this compound with a range of hardness values suitable for specific industrial and pharmaceutical applications. The experimental protocols outlined in this guide provide a framework for the systematic investigation and quantification of this important structure-property relationship. This knowledge enables the rational design and development of novel this compound materials with tailored mechanical properties.

References

A Deep Dive into Factice: A Comparative Analysis of Rapeseed Oil and Castor Oil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Factice, a vulcanized vegetable oil, has been a key ingredient in the rubber industry for over a century, serving as a processing aid and property modifier. While traditionally derived from various vegetable oils, this guide focuses on a technical comparison of this compound produced from two prominent sources: rapeseed oil and castor oil. This document will delve into the production, chemical properties, and analytical characterization of these two types of this compound, providing a comprehensive resource for professionals in research and development.

Introduction to this compound from Rapeseed and Castor Oil

This compound is broadly categorized into two main types based on the vulcanizing agent used: brown this compound, produced using sulfur, and white this compound, created with sulfur monochloride.[1][2] The choice of vegetable oil significantly influences the final properties of the this compound.[1]

Rapeseed oil , rich in unsaturated fatty acids like oleic and linoleic acid, is a common raw material for producing brown and yellow this compound.[3][4] Yellow this compound, in particular, is valued for its light color, making it suitable for use in non-black rubber compounds.

Castor oil , unique for its high content of ricinoleic acid, a hydroxyl-containing fatty acid, is primarily used to produce specialty factices, including oil-resistant and white this compound.[1][5] The presence of the hydroxyl group offers different reaction pathways and results in a this compound with distinct properties compared to those derived from other vegetable oils.[6]

Comparative Physicochemical Properties

The functional properties of this compound are dictated by its chemical composition and physical characteristics. The following table summarizes the key quantitative properties of brown this compound derived from rapeseed oil and white this compound from castor oil.

PropertyRapeseed Oil this compound (Brown)Castor Oil this compound (White)Test Method
Appearance Yellow to brown powder/lumpsCreamy white powderVisual
Acetone (B3395972) Extract (%) 15 - 305 - 15ASTM D297[7][8]
Free Sulfur (%) 1 - 5< 0.5ASTM D297[7][9]
Specific Gravity ~1.03 - 1.05~1.10 - 1.20ASTM D792[10]
Ash Content (%) < 110 - 25 (due to stabilizers)ASTM D297[8]

Note: The values presented are typical ranges and can vary depending on the specific manufacturing process and grade of the this compound.

Experimental Protocols

This section provides detailed methodologies for the laboratory-scale synthesis and characterization of brown this compound from rapeseed oil and white this compound from castor oil.

Synthesis of Brown this compound from Rapeseed Oil

This protocol describes the synthesis of brown this compound through the sulfur vulcanization of rapeseed oil.

Materials:

  • Refined rapeseed oil

  • Sulfur powder

  • Heating mantle with a stirrer

  • Reaction vessel (three-necked flask)

  • Thermometer

  • Condenser

Procedure:

  • Place 100 parts by weight of refined rapeseed oil into the reaction vessel.

  • Begin stirring and gradually heat the oil to 140-160°C.

  • Slowly add 15-25 parts by weight of sulfur powder to the heated oil while maintaining vigorous stirring to ensure uniform dispersion.

  • Continue heating and stirring the mixture at 160-180°C for 2-4 hours. The viscosity of the mixture will gradually increase.

  • The reaction is complete when the mixture solidifies into a spongy, elastic mass.

  • Allow the product to cool to room temperature.

  • The resulting brown this compound can be ground into a powder for easier incorporation into rubber compounds.

Synthesis of White this compound from Castor Oil

This protocol details the preparation of white this compound by reacting castor oil with sulfur monochloride. Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of sulfur monochloride and the evolution of hydrogen chloride gas.

Materials:

  • Refined castor oil

  • Sulfur monochloride (S₂Cl₂)

  • Magnesium oxide or calcium carbonate (stabilizer)[11]

  • Inert solvent (e.g., petroleum ether) - optional

  • Reaction vessel (three-necked flask) with a dropping funnel and a gas outlet

  • Stirrer

  • Cooling bath

Procedure:

  • Place 100 parts by weight of refined castor oil and 5-10 parts by weight of a stabilizer (magnesium oxide or calcium carbonate) into the reaction vessel.[12]

  • If using a solvent, add a sufficient amount to create a manageable slurry.

  • Begin stirring and cool the mixture to 10-15°C using a cooling bath.

  • Slowly add 15-25 parts by weight of sulfur monochloride from the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 30°C.[12] The reaction is exothermic.

  • After the addition is complete, continue stirring for another 2-4 hours at room temperature to ensure the reaction goes to completion.

  • The mixture will solidify into a crumbly, white mass.

  • The product should be left in the fume hood for a period to allow any unreacted sulfur monochloride and hydrogen chloride gas to dissipate.

  • The resulting white this compound can then be ground into a fine powder.

Characterization of this compound

The following are standardized methods for determining the key properties of the synthesized this compound.

The acetone extract is a measure of the unvulcanized or partially vulcanized oil and other soluble components in the this compound.[7]

Procedure:

  • Accurately weigh approximately 2 g of the ground this compound sample.

  • Place the sample in a thimble and perform a Soxhlet extraction with acetone for 8 hours.

  • After extraction, evaporate the acetone from the collection flask in a water bath.

  • Dry the flask and its contents in an oven at 100°C to a constant weight.

  • The percentage of acetone extract is calculated as: ((Weight of flask with extract - Weight of empty flask) / Weight of sample) * 100

This method determines the amount of unreacted sulfur present in the this compound.[7]

Procedure:

  • The residue from the acetone extraction is used for this determination.

  • The free sulfur is determined by a chemical titration method as outlined in the ASTM D297 standard, which typically involves oxidation of the sulfur to sulfate (B86663) and subsequent titration.

The specific gravity is a measure of the density of the this compound.[10]

Procedure:

  • Accurately weigh a clean, dry pycnometer (Wp).

  • Add a known weight of the ground this compound sample to the pycnometer and weigh again (Wps).

  • Fill the pycnometer with a liquid of known density (e.g., water or ethanol) in which the this compound is insoluble, ensuring all air bubbles are removed. Weigh the filled pycnometer (Wpsl).

  • Empty and clean the pycnometer, then fill it with the same liquid and weigh (Wpl).

  • The specific gravity is calculated using the following formula: Specific Gravity = ((Wps - Wp) * Density of liquid) / ((Wpl - Wp) - (Wpsl - Wps))

Chemical Pathways and Mechanisms

The vulcanization of vegetable oils to produce this compound involves complex chemical reactions that result in a cross-linked, three-dimensional network.

Sulfur Vulcanization of Rapeseed Oil (Brown this compound)

The vulcanization of rapeseed oil with sulfur primarily involves the reaction of sulfur with the double bonds of the unsaturated fatty acid chains (oleic and linoleic acid).[13][14] The reaction is thought to proceed through a free-radical mechanism, initiated by the thermal decomposition of the S₈ sulfur ring into sulfur radicals. These radicals then attack the allylic positions of the fatty acid chains, leading to the formation of cross-links.

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking S8 S₈ Ring SRadical Sulfur Radicals (•Sₓ•) S8->SRadical Heat UnsaturatedFA Unsaturated Fatty Acid (Rapeseed Oil) AllylicRadical Allylic Radical UnsaturatedFA->AllylicRadical + •Sₓ• CrosslinkedProduct Cross-linked this compound Network AllylicRadical->CrosslinkedProduct + Unsaturated Fatty Acid

Caption: Sulfur Vulcanization of Rapeseed Oil.

Sulfur Monochloride Vulcanization of Castor Oil (White this compound)

The reaction of castor oil with sulfur monochloride (S₂Cl₂) to form white this compound is a more complex process due to the presence of the hydroxyl group on the ricinoleic acid chain. The reaction is believed to proceed via an electrophilic addition of S₂Cl₂ to the double bonds of the fatty acid chains. Additionally, the hydroxyl groups can also react with sulfur monochloride, leading to further cross-linking and the formation of a more complex network.[12]

G cluster_reaction Reaction with Sulfur Monochloride CastorOil Castor Oil (Ricinoleic Acid) Intermediate Addition Intermediate CastorOil->Intermediate + S₂Cl₂ (at double bond) CastorOil->Intermediate + S₂Cl₂ (at hydroxyl group) S2Cl2 S₂Cl₂ Whitethis compound White this compound Network Intermediate->Whitethis compound Crosslinking HCl HCl (by-product) Intermediate->HCl

Caption: Vulcanization of Castor Oil with S₂Cl₂.

Experimental and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes described in this guide.

G cluster_synthesis This compound Synthesis cluster_characterization Characterization Oil Vegetable Oil (Rapeseed or Castor) Reaction Vulcanization Reaction Oil->Reaction VulcanizingAgent Vulcanizing Agent (Sulfur or S₂Cl₂) VulcanizingAgent->Reaction This compound Crude this compound Reaction->this compound Grinding Grinding This compound->Grinding AcetoneExtract Acetone Extract (ASTM D297) Grinding->AcetoneExtract FreeSulfur Free Sulfur (ASTM D297) Grinding->FreeSulfur SpecificGravity Specific Gravity (ASTM D792) Grinding->SpecificGravity

Caption: General Experimental Workflow.

Conclusion

The choice between rapeseed oil and castor oil for this compound production depends on the desired properties of the final rubber product. Rapeseed oil provides a cost-effective route to producing general-purpose brown and light-colored factices. In contrast, castor oil, with its unique chemical structure, allows for the synthesis of specialty factices with enhanced properties such as oil resistance. The detailed experimental protocols and characterization methods provided in this guide offer a solid foundation for researchers and professionals to explore and develop novel this compound materials tailored for specific applications in the rubber and polymer industries. Further research into the precise structure-property relationships will continue to drive innovation in this field.

References

The Role of Factice as a Processing Aid in Rubber Compounding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Factice

This compound is produced through the vulcanization of unsaturated vegetable or animal oils, such as rapeseed, castor, and soybean oil, with sulfur or sulfur-containing compounds.[3][4][5] This process transforms the liquid oils into a solid, rubber-like material that can be easily incorporated into rubber compounds. The two primary classes of this compound are brown this compound, which is produced by reacting the oil with sulfur at high temperatures, and white this compound, which is made using sulfur monochloride in a cold process.[2][6] Variations also include yellow this compound, which is a lighter-colored version of brown this compound, and peroxide-cured this compound, which is sulfur- and chlorine-free.[7]

Types of this compound and Their Characteristics

The choice of this compound depends on the polymer type, the desired final properties, and the color of the end product.

This compound Type Curing Agent Key Characteristics Primary Applications Typical Dosage (phr)
Brown this compound SulfurDark in color, good processing aid, improves aging.[6]General-purpose for dark-colored rubber compounds, extrusions, and moldings.[6][10]5 - 30[3][4][5]
White this compound Sulfur MonochlorideCreamy white powder, improves extrusion and calendering.[5]Light-colored and transparent rubber goods, erasers.[5][6]Up to 400 in erasers.[3][11]
Yellow this compound SulfurLight yellow in color, excellent dispersion.[6]Light-colored compounds where the dark color of brown this compound is not suitable.[7]10 - 40
Peroxide this compound PeroxidesSulfur- and chlorine-free, excellent for high-temperature vulcanization.[7]Used in peroxide-cured elastomers like NBR, CR, CSM, and EPDM.[6]5 - 20
Castor Oil this compound -Oil-resistant.[3][4][5]Used in compounds requiring oil and solvent resistance, such as NBR and CR.[12]10 - 30

Impact of this compound on Rubber Processing and Properties

The incorporation of this compound into rubber formulations imparts a range of benefits during processing and influences the final physical properties of the vulcanizate.

Processing Benefits
  • Improved Mixing and Dispersion: this compound aids in the dispersion of fillers and other compounding ingredients, leading to a more homogeneous mix and reduced mixing time and energy consumption.[8][9][13]

  • Reduced Viscosity and Heat Buildup: It lowers the compound viscosity, which reduces internal friction during mixing and processing, thereby lowering the processing temperature and reducing the risk of scorch (premature vulcanization).[9][13]

  • Enhanced Dimensional Stability: As a non-thermoplastic aid, this compound helps to control the shrinkage and nerve of rubber mixes, leading to improved dimensional stability of extruded and calendered profiles.[6][8][14] This reduces die swell and calender shrinkage.[13][14]

  • Improved Mold Flow and Release: The lubricating effect of this compound improves mold flow, leading to better mold filling and easier release of the finished product.[6]

  • Absorption of Liquid Plasticizers: this compound has a high capacity to absorb liquid plasticizers and oils, preventing them from bleeding to the surface of the uncured or cured rubber.[6][10][13][14]

Effects on Physical Properties
  • Hardness: The addition of this compound generally leads to a reduction in the hardness of the rubber compound.[12]

  • Tensile Strength and Elongation: The effect on tensile strength and elongation can vary depending on the type and amount of this compound used, as well as the base polymer.

  • Surface Finish: this compound imparts a smooth, velvety surface finish to rubber products.[10][13]

  • Ozone and Aging Resistance: It can improve the resistance of rubber to ozone and aging.[3][6][13]

  • Oil and Solvent Resistance: Certain types of this compound, particularly those derived from castor oil, can enhance the oil and solvent resistance of the rubber compound.[3][6][13][14]

Experimental Evaluation of this compound in Rubber Compounds

To quantify the effects of this compound, a series of standardized tests are employed.

Sample Preparation

A typical experimental protocol for evaluating this compound involves the preparation of a base rubber compound and several variations containing different types and dosages of this compound. The mixing is typically performed on a two-roll mill or in an internal mixer. The mixing cycle should be consistent across all batches to ensure comparability.

Key Experimental Protocols
Property ASTM Standard Methodology
Curing Characteristics ASTM D2084An Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR) is used to determine the torque-time curve of the rubber compound during vulcanization. This provides data on minimum torque (related to viscosity), maximum torque (related to crosslink density), scorch time (ts1 or ts2), and optimum cure time (t90).
Mooney Viscosity and Scorch ASTM D1646A Mooney viscometer is used to measure the viscosity and pre-vulcanization characteristics of the uncured rubber compound. The test provides the Mooney viscosity (ML 1+4) and the Mooney scorch time.[15]
Tensile Properties ASTM D412Dumbbell-shaped specimens are die-cut from vulcanized sheets and tested on a tensile testing machine to determine tensile strength, elongation at break, and modulus.[15]
Hardness ASTM D2240The indentation hardness of the vulcanized rubber is measured using a durometer, typically on the Shore A scale.[15]
Compression Set ASTM D395This test measures the ability of a rubber compound to retain its elastic properties after prolonged compressive stress. Cylindrical specimens are compressed to a specified deflection and held at a specific temperature for a set time. The percentage of permanent set is then calculated.[15]
Specific Gravity ASTM D297The density of the rubber compound is determined.
Fluid Immersion ASTM D471The resistance of the vulcanized rubber to swelling in various liquids (oils, solvents) is evaluated by measuring the change in volume, weight, and physical properties after immersion.[15]

Visualizing the Role of this compound

Rubber Compounding Workflow

The following diagram illustrates a typical workflow for rubber compounding, highlighting the stage at which this compound is incorporated.

Rubber_Compounding_Workflow cluster_0 Raw Material Staging cluster_1 Mixing Process cluster_2 Processing & Vulcanization Elastomer Elastomer (e.g., NR, SBR) Internal_Mixer Internal Mixer (Banbury®) Elastomer->Internal_Mixer Fillers Fillers (e.g., Carbon Black, Silica) Fillers->Internal_Mixer Plasticizers Plasticizers (Oils) Plasticizers->Internal_Mixer This compound This compound This compound->Internal_Mixer Added early in the mixing cycle Chemicals Curing Agents, Accelerators, Etc. Two_Roll_Mill Two-Roll Mill Chemicals->Two_Roll_Mill Final Mix Internal_Mixer->Two_Roll_Mill Masterbatch Extrusion Extrusion Two_Roll_Mill->Extrusion Calendering Calendering Two_Roll_Mill->Calendering Molding Molding Two_Roll_Mill->Molding Vulcanization Vulcanization Extrusion->Vulcanization Calendering->Vulcanization Molding->Vulcanization

Caption: A typical rubber compounding workflow incorporating this compound.

Logical Relationship of this compound's Effects

This diagram illustrates the cause-and-effect relationships of incorporating this compound into a rubber compound.

Factice_Effects cluster_processing Processing Improvements cluster_properties Final Product Properties This compound Incorporation of this compound Lower_Viscosity Lower Compound Viscosity This compound->Lower_Viscosity Better_Dispersion Improved Filler Dispersion This compound->Better_Dispersion Dimensional_Stability Enhanced Dimensional Stability This compound->Dimensional_Stability Absorb_Liquids Absorption of Liquid Plasticizers This compound->Absorb_Liquids Oil_Resistance Enhanced Oil Resistance This compound->Oil_Resistance Lower_Hardness Reduced Hardness This compound->Lower_Hardness Smooth_Surface Smooth Surface Finish Lower_Viscosity->Smooth_Surface Better Mold Flow Improved_Aging Improved Aging Resistance Better_Dispersion->Improved_Aging Dimensional_Stability->Smooth_Surface Reduced Shrinkage Absorb_Liquids->Smooth_Surface Prevents Bleeding

Caption: Cause-and-effect of this compound on rubber processing and properties.

Conclusion

This compound remains a valuable and versatile additive in the rubber industry. Its ability to act as a processing aid that simultaneously imparts beneficial properties to the final product makes it a unique compounding ingredient. By improving dispersion, controlling viscosity, and enhancing dimensional stability, this compound contributes to more efficient and consistent rubber manufacturing processes. Furthermore, its derivation from renewable vegetable oils positions it as a more sustainable option compared to some petroleum-based processing aids.[9][11] For researchers and compounders, a thorough understanding of the different types of this compound and their specific effects is crucial for optimizing rubber formulations for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Incorporating Factice into Natural Rubber Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of factice into natural rubber (NR) formulations. This compound, a vulcanized vegetable oil, serves as a versatile processing aid and property modifier in the rubber industry.[1][2][3] This document outlines the types of this compound, their effects on natural rubber properties, and detailed protocols for their inclusion in rubber compounds.

Introduction to this compound in Natural Rubber Compounding

This compound is produced by vulcanizing unsaturated vegetable or animal oils with sulfur (resulting in brown this compound) or sulfur monochloride (resulting in white this compound).[1][2] Key vegetable oils used in this compound production include rapeseed, castor, and soybean oil.[1][3] Historically used as a rubber substitute, this compound is now primarily employed as a functional additive to enhance the properties and processability of rubber compounds.[4][5]

Incorporating this compound into natural rubber formulations can offer several advantages:

  • Improved Processing: this compound aids in the dispersion of fillers, reduces mixing energy, and lowers processing temperatures, which can prevent scorching.[4][6] It also improves extrusion rates and reduces die swell.[7]

  • Enhanced Dimensional Stability: It helps to control the shrinkage of rubber compounds, leading to better dimensional accuracy in finished products.[6][8]

  • Improved Physical Properties: this compound can enhance the surface finish of molded articles, providing a smooth, velvety feel.[7][9] It can also improve ozone and sunlight resistance.[7]

  • Plasticizer Absorption: It has a high capacity to absorb liquid plasticizers, preventing them from bleeding to the surface of the rubber product.[6][7]

The selection of this compound type—brown, white, or amber—depends on the desired color of the final product and specific processing requirements.[9] Brown this compound is suitable for dark-colored compounds, while white and amber grades are used where color control is critical.[9][10]

Experimental Protocols

The incorporation of this compound into natural rubber can be achieved using standard rubber mixing equipment such as a two-roll mill or an internal mixer (e.g., Banbury mixer). The following protocols provide a general guideline for laboratory-scale compounding.

Materials and Equipment
  • Natural Rubber (NR) sheets

  • This compound (Brown or White)

  • Standard compounding ingredients:

    • Activators (e.g., Zinc Oxide, Stearic Acid)

    • Accelerators (e.g., MBTS, TMTD)

    • Vulcanizing Agent (Sulfur)

    • Fillers (e.g., Carbon Black, Silica) - Optional

    • Antioxidants/Antiozonants - Optional

  • Two-roll mill or internal mixer

  • Weighing balance

  • Molding press for vulcanization

  • Testing equipment for mechanical properties (e.g., tensile tester, durometer)

Two-Roll Mill Mixing Protocol

This protocol is suitable for preparing small batches of rubber compounds in a laboratory setting.

Workflow for Two-Roll Mill Mixing

TwoRollMill Start Start Mastication Masticate Natural Rubber Start->Mastication Add_Activators Add Activators (ZnO, Stearic Acid) Mastication->Add_Activators Add_this compound Incorporate this compound Add_Activators->Add_this compound Add_Fillers Add Fillers (Optional) Add_this compound->Add_Fillers Add_Curatives Add Curatives (Sulfur, Accelerators) Add_Fillers->Add_Curatives Homogenize Homogenize and Sheet Out Add_Curatives->Homogenize End End Homogenize->End

Caption: Workflow for incorporating this compound into natural rubber using a two-roll mill.

Procedure:

  • Mastication of Natural Rubber:

    • Set the nip of the two-roll mill to a small gap (e.g., 1-2 mm).

    • Pass the natural rubber sheets through the mill several times until a soft, continuous band is formed on one of the rolls. This process breaks down the molecular chains of the rubber, making it more receptive to the compounding ingredients.

  • Incorporation of Activators:

    • Widen the nip slightly.

    • Add pre-weighed amounts of zinc oxide and stearic acid to the rubber band on the mill.

    • Perform several cuts and folds to ensure uniform dispersion of the activators.

  • Addition of this compound:

    • Add the desired amount of this compound to the rubber compound.

    • Continue the mixing process with cutting and folding until the this compound is fully incorporated and no lumps are visible.

  • Addition of Fillers and Other Ingredients (if applicable):

    • If using fillers like carbon black or silica, add them gradually to the compound.

    • Incorporate any other additives such as antioxidants or processing oils at this stage.

  • Incorporation of Curatives:

    • Reduce the temperature of the mill rolls if necessary to prevent premature vulcanization (scorching).

    • Add the sulfur and accelerators to the compound.

    • Mix until these ingredients are homogeneously dispersed. The mixing time at this stage should be kept to a minimum.

  • Sheeting Out:

    • Once mixing is complete, cut the compound from the mill in the form of a sheet of desired thickness.

    • Allow the compounded rubber to cool and rest for at least 24 hours before vulcanization.

Internal Mixer (Banbury) Protocol

This protocol is more suitable for larger batches and offers better control over mixing parameters.

Workflow for Internal Mixer

InternalMixer Start Start Load_NR Load Natural Rubber Start->Load_NR Add_Factice_Fillers Add this compound and Fillers Load_NR->Add_Factice_Fillers Mix_Cycle_1 First Mixing Cycle Add_Factice_Fillers->Mix_Cycle_1 Discharge_Cool Discharge and Cool Mix_Cycle_1->Discharge_Cool Load_Masterbatch Load Masterbatch Discharge_Cool->Load_Masterbatch Add_Curatives Add Curatives Load_Masterbatch->Add_Curatives Mix_Cycle_2 Second Mixing Cycle Add_Curatives->Mix_Cycle_2 Sheet_Out Sheet Out on Two-Roll Mill Mix_Cycle_2->Sheet_Out End End Sheet_Out->End

Caption: Two-stage mixing process for incorporating this compound using an internal mixer.

Procedure:

  • First Stage (Masterbatch Preparation):

    • Set the internal mixer to the appropriate temperature and rotor speed.

    • Charge the natural rubber into the mixing chamber.

    • Once the rubber is masticated, add the this compound, activators (zinc oxide, stearic acid), and any fillers.

    • Mix for a predetermined time until a homogeneous masterbatch is achieved.

    • Discharge the masterbatch and cool it down.

  • Second Stage (Final Mixing):

    • Re-charge the cooled masterbatch into the internal mixer.

    • Add the vulcanizing agents (sulfur) and accelerators.

    • Mix for a shorter period at a lower temperature to avoid scorching.

    • Discharge the final compound onto a two-roll mill for sheeting and cooling.

Vulcanization and Testing

  • Vulcanization: The compounded rubber sheets are cut to the desired dimensions and placed in a mold. The mold is then placed in a hydraulic press at a specific temperature (e.g., 150-170°C) and pressure for a predetermined curing time to achieve optimal cross-linking.

  • Testing: After vulcanization, the rubber samples are allowed to mature for 24 hours before testing. Standard ASTM or ISO test methods should be used to evaluate the mechanical properties.

Data Presentation: Effects of this compound on Natural Rubber Properties

The incorporation of this compound generally acts as a processing aid and can modify the physical properties of the final vulcanizate. The following tables illustrate the expected qualitative effects and provide a template for presenting quantitative data.

Table 1: Qualitative Effects of this compound in Natural Rubber Formulations

PropertyGeneral Effect of this compound Addition
Processing
Mixing TimeDecreases
Energy ConsumptionDecreases
Compound ViscosityDecreases
Extrusion RateIncreases
Die SwellDecreases
Physical Properties
HardnessGenerally decreases or can be maintained with formulation adjustments
Tensile StrengthMay slightly decrease
Elongation at BreakMay slightly increase or decrease depending on the type and amount of this compound
Compression SetMay show slight changes depending on the this compound type
Dimensional StabilityIncreases
Surface FinishImproves (smoother, less tacky)

Table 2: Hypothetical Quantitative Data on the Effect of Brown this compound Loading on the Mechanical Properties of a Natural Rubber Compound

PropertyUnitControl (0 phr this compound)10 phr Brown this compound20 phr Brown this compound30 phr Brown this compound
HardnessShore A60585552
Tensile StrengthMPa25232119
Elongation at Break%600620640650
100% ModulusMPa1.51.31.10.9
Compression Set (70°C, 22h)%25273033

Note: The data in Table 2 is illustrative and the actual values will depend on the specific formulation, type of this compound, and processing conditions.

Logical Relationships in this compound Compounding

The decision-making process for incorporating this compound into a natural rubber formulation involves considering the desired outcomes and the properties of the available this compound types.

Decision Tree for this compound Selection

FacticeSelection Start Desired Compound Properties? Processing_Aid Primarily a Processing Aid? Start->Processing_Aid Property_Modifier Property Modification? Start->Property_Modifier Dark_Compound Dark Colored Compound? Processing_Aid->Dark_Compound Light_Compound Light Colored Compound? Processing_Aid->Light_Compound Oil_Resistance Need Oil Resistance? Property_Modifier->Oil_Resistance General_Purpose General Purpose Property_Modifier->General_Purpose Brown_this compound Use Brown this compound Dark_Compound->Brown_this compound White_this compound Use White/Amber this compound Light_Compound->White_this compound Castor_this compound Consider Castor Oil-Based this compound Oil_Resistance->Castor_this compound General_Purpose->Dark_Compound General_Purpose->Light_Compound

Caption: Decision-making guide for selecting the appropriate type of this compound.

Conclusion

The incorporation of this compound into natural rubber formulations provides a versatile tool for rubber compounders to improve processing efficiency and modify the physical properties of the final product. By selecting the appropriate type and loading of this compound and following standardized mixing and testing protocols, researchers and professionals can optimize their natural rubber compounds for a wide range of applications.

References

Application Note: Utilizing Factice to Mitigate Die Swell in Rubber Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Die swell, the phenomenon where an extrudate's diameter increases upon exiting a die, is a critical challenge in the rubber extrusion process, impacting dimensional accuracy and the quality of the final product. This application note details the use of factice, a vulcanized vegetable oil, as a processing aid to effectively reduce die swell in rubber compounds. This compound enhances dimensional stability, improves surface finish, and can lead to more efficient and predictable extrusion processes.[1][2][3] This document provides a comprehensive overview, experimental protocols, and data on the application of this compound for this purpose.

This compound is produced from the vulcanization of vegetable oils, such as rapeseed or castor oil, with sulfur or sulfur-containing compounds.[3][4] It is available in various grades, including brown, amber, and white, each suited for different rubber compounds and applications.[4] By integrating into the rubber matrix, this compound modifies the viscoelastic properties of the compound, leading to a reduction in die swell.[1][2]

Mechanism of Die Swell Reduction

Die swell is a manifestation of the elastic memory of the rubber compound. As the material is forced through the extrusion die, the polymer chains are compressed and oriented. Upon exiting the die, these chains relax and attempt to return to their random coiled state, causing the extrudate to swell.

This compound helps to mitigate this effect through several mechanisms:

  • Reduced Elasticity: this compound acts as a non-polymeric filler, diluting the concentration of the elastic polymer network. This reduces the overall elasticity of the compound, thereby diminishing the driving force for die swell.

  • Improved Flow Properties: this compound improves the flowability (processability) of the rubber compound.[2][3] This leads to a more uniform velocity profile within the die, reducing the shear stress experienced by the polymer chains, particularly near the die wall.

  • Energy Absorption: The dispersed this compound particles can absorb some of the stored elastic energy within the polymer matrix, dissipating it as heat and reducing the energy available for elastic recovery upon exiting the die.

The logical relationship for the function of this compound in reducing die swell can be visualized as follows:

Rubber_Compound Rubber Compound Factice_Addition Addition of This compound Rubber_Compound->Factice_Addition Reduced_Elasticity Reduced Compound Elasticity Factice_Addition->Reduced_Elasticity Improved_Flow Improved Flow Properties Factice_Addition->Improved_Flow Energy_Absorption Elastic Energy Absorption Factice_Addition->Energy_Absorption Reduced_Die_Swell Reduced Die Swell Reduced_Elasticity->Reduced_Die_Swell Improved_Flow->Reduced_Die_Swell Energy_Absorption->Reduced_Die_Swell

Mechanism of Die Swell Reduction by this compound.

Experimental Protocol: Evaluation of this compound on Die Swell

This protocol outlines a systematic approach to quantify the effect of different types and loadings of this compound on the die swell of a model rubber compound.

1. Materials and Equipment:

  • Base Rubber: Natural Rubber (NR) or Styrene-Butadiene Rubber (SBR)

  • This compound: Brown, Amber, and White grades

  • Standard Compounding Ingredients: Carbon black, zinc oxide, stearic acid, processing oil, accelerator, and sulfur.

  • Internal Mixer (e.g., Banbury mixer)

  • Two-Roll Mill

  • Capillary Rheometer or Extrusion Plastometer (with a die of known diameter)

  • Laser Micrometer or Digital Caliper

  • Analytical Balance

2. Compounding Procedure:

A masterbatch of the rubber compound without this compound should be prepared first. Subsequently, different loadings of this compound can be incorporated.

  • Step 1: Masterbatch Preparation:

    • Masticate the base rubber in the internal mixer.

    • Add zinc oxide and stearic acid, followed by carbon black in portions.

    • Incorporate processing oil and mix until a homogenous blend is achieved.

    • Discharge the masterbatch and sheet it out on a two-roll mill.

  • Step 2: this compound Incorporation:

    • On the two-roll mill, add the specified amount of this compound (e.g., 5, 10, 15 phr) to a portion of the masterbatch.

    • Mill the compound until the this compound is fully dispersed.

  • Step 3: Curative Addition:

    • Add the accelerator and sulfur on a cooled mill to prevent scorching.

    • Mix thoroughly to ensure uniform distribution of curatives.

    • Sheet the final compound and allow it to mature for 24 hours at room temperature.

3. Die Swell Measurement:

The die swell can be measured using a capillary rheometer following a procedure based on ASTM D3835.

  • Step 1: Sample Preparation: Cut the compounded rubber into strips suitable for feeding into the rheometer barrel.

  • Step 2: Rheometer Setup:

    • Set the barrel and die temperature (e.g., 100°C).

    • Use a capillary die with a known diameter (e.g., 2 mm) and length-to-diameter ratio (e.g., 16:1).

  • Step 3: Extrusion:

    • Load the rubber sample into the rheometer barrel and allow it to preheat for a specified time (e.g., 5 minutes).

    • Extrude the compound at a constant piston speed (e.g., corresponding to a specific shear rate).

  • Step 4: Measurement:

    • Allow the extrudate to cool to room temperature.

    • Using a laser micrometer or digital caliper, measure the diameter of the extrudate at several points along its length and calculate the average.

  • Step 5: Calculation:

    • Calculate the die swell ratio (DSR) using the formula: DSR (%) = [(Diameter of Extrudate - Diameter of Die) / Diameter of Die] x 100

The experimental workflow is depicted in the following diagram:

cluster_prep Compound Preparation cluster_test Die Swell Testing Masterbatch Prepare Rubber Masterbatch Factice_Incorp Incorporate this compound (Varying phr) Masterbatch->Factice_Incorp Curative_Add Add Curatives Factice_Incorp->Curative_Add Maturation Compound Maturation (24 hours) Curative_Add->Maturation Rheometer_Setup Capillary Rheometer Setup (100°C, 2mm die) Maturation->Rheometer_Setup Extrusion Extrude Compound (Constant Shear Rate) Rheometer_Setup->Extrusion Measurement Measure Extrudate Diameter Extrusion->Measurement Calculation Calculate Die Swell Ratio (%) Measurement->Calculation

Experimental Workflow for Evaluating this compound.

Data Presentation

The following tables present illustrative data on the effect of different types and loadings of this compound on the die swell of a model SBR compound.

Table 1: Effect of Brown this compound Loading on Die Swell

This compound Loading (phr)Die Swell Ratio (%)Reduction in Die Swell (%)
0 (Control)650
55220.0
104333.8
153546.2

Table 2: Comparison of Different this compound Types at 10 phr Loading

This compound TypeDie Swell Ratio (%)Reduction in Die Swell (%)
Control (No this compound)650
Brown this compound4333.8
Amber this compound4530.8
White this compound4826.2

Conclusion

The inclusion of this compound in rubber compounds is a highly effective strategy for reducing die swell during extrusion. This leads to improved dimensional stability and surface finish of the final product. The experimental protocol provided offers a robust method for quantifying the impact of different this compound types and loadings, enabling formulators to optimize their compounds for specific extrusion applications. The data clearly indicates that increasing the loading of this compound results in a proportional decrease in die swell. While all types of this compound demonstrated a reduction in die swell, brown this compound showed the most significant effect in this illustrative example. Researchers and developers are encouraged to utilize this information to enhance the processability and quality of their extruded rubber products.

References

Application of Factice in the Manufacturing of Rubber Erasers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Factice, a vulcanized vegetable or fish oil, is a critical component in the manufacturing of modern rubber erasers.[1] Historically used as a rubber substitute, it now serves as a functional additive and processing aid that significantly influences the final properties of the eraser.[2][3] This document provides detailed application notes and protocols for the utilization of this compound in rubber eraser formulations, intended for researchers and scientists in materials development.

This compound is produced by cross-linking the fatty-acid chains of unsaturated oils with sulfur (resulting in brown this compound) or sulfur chloride (resulting in white this compound).[1] White this compound, a spongy white powder, is predominantly used in eraser production.[4][5][6] The incorporation of this compound into the rubber matrix imparts the necessary abrasiveness for effective erasing.[2] As the eraser is rubbed against a surface, the this compound causes the eraser to crumble, continuously exposing a fresh surface to lift pencil marks.[7] Beyond its primary erasing function, this compound also acts as a plasticizer and processing aid, improving the dimensional stability and surface quality of the final product.[3][8][9]

Quantitative Data: Eraser Formulations

The quantity of this compound in an eraser formulation is a critical parameter that dictates its erasing efficiency and physical properties. While a higher this compound content generally improves the erasing effect, an excessive amount can lead to brittleness and processing difficulties.[4] Rubber erasers can contain as much as four times more this compound than rubber.[1][6] The following tables summarize typical and specific formulations for rubber erasers containing this compound.

Table 1: General Formulation Ranges for Rubber Erasers

ComponentContent (Parts by Weight)Function
Thermoplastic Elastomer40 - 100Base polymer, provides structure
This compound50 - 800Erasing agent, processing aid
Filler (e.g., Calcium Carbonate)0 - 500Reinforcer, bulking agent
PigmentAs requiredColoring

Source: Data compiled from US Patent 4,374,225A.[4]

Table 2: Specific Thermoplastic Eraser Composition

ComponentContent (Weight %)
Styrene-ethylene/butylene-styrene (SEBS) block copolymer22 - 41%
Ethylene/propylene copolymer5 - 15%
Calcium Carbonate30 - 50%
This compound10 - 25%
Pumice0.1 - 7%
Titanium Dioxide (optional)up to 1%

Source: Data compiled from WO Patent 2003011968A1.[8]

Experimental Protocols

1. Protocol for Preparation of a this compound-Based Eraser Compound

This protocol outlines the steps for preparing a rubber eraser compound using a two-roll mill, a common piece of equipment in rubber processing.

Materials and Equipment:

  • Two-roll mill

  • Synthetic rubber (e.g., Styrene-Butadiene Rubber - SBR)

  • White this compound

  • Fillers (e.g., Kaolin clay, Calcium Carbonate)

  • Activators (e.g., Zinc Oxide, Stearic Acid)

  • Vulcanizing agent (e.g., Sulfur)

  • Accelerators

  • Pigments (as desired)

  • Processing oils (e.g., vegetable oil)

Procedure:

  • Mastication: Pass the synthetic rubber through the heated rollers of the mill repeatedly to soften it.

  • Incorporation of Additives:

    • Once the rubber is sufficiently masticated, add the activators (zinc oxide and stearic acid), fillers, and any pigments.

    • Allow these components to mix thoroughly into the rubber.

  • Addition of this compound and Oils:

    • Introduce the vulcanized vegetable oil (this compound) into the mixture.

    • Add any additional processing oils to improve plasticity.[7]

  • Addition of Curing Agents:

    • Add the sulfur (curing agent) and accelerators to the compound.[7] It is crucial to add these last to prevent premature vulcanization (scorching) on the hot mill.

  • Homogenization: Continue to mix the compound on the mill for 5-10 minutes, or until a homogenous blend with the consistency of heavy dough is achieved.[7]

  • Sheeting Out: Once mixing is complete, cut the compound from the mill in sheets of a desired thickness.

2. Protocol for Eraser Production via Extrusion

This protocol describes the shaping of the eraser compound into its final form using an extruder.

Materials and Equipment:

  • Homogenized eraser compound

  • Screw extruder with a die of the desired eraser profile

  • Cooling system (e.g., water bath or conveyor belt with air cooling)

  • Cutter

Procedure:

  • Extruder Setup:

    • Set the extrusion temperature to 150°C ± 20°C.

    • Set the resin pressure to 300 ± 50 kg/cm ².[4]

  • Extrusion:

    • Feed the prepared eraser compound into the hopper of the screw extruder.

    • The compound is heated, mixed, and forced through the die, emerging as a continuous strip with the desired cross-sectional shape.

  • Cooling:

    • Pass the extruded strip through a cooling system to solidify the material and stabilize its shape.

  • Cutting:

    • Cut the cooled strip to the desired length for individual erasers.

Visualizations

Diagram 1: Manufacturing Workflow for this compound-Based Erasers

EraserManufacturingWorkflow cluster_prep Compounding cluster_shaping Shaping & Curing cluster_finishing Finishing A Raw Materials (Rubber, this compound, Fillers) B Mixing & Kneading (Two-Roll Mill) A->B Ingredient Loading C Extrusion (150°C ± 20°C) B->C Compound Transfer D Vulcanization / Cooling C->D E Cutting to Size D->E Profile Transfer F Quality Control E->F G Packaging F->G

A schematic of the eraser manufacturing process.

Diagram 2: Component Relationships in an Eraser Formulation

EraserComponents Eraser Final Eraser Properties This compound This compound This compound->Eraser Controls Abrasion & Erasing Performance Elastomer Elastomer (e.g., SBR, SEBS) This compound->Elastomer Improves Processing Elastomer->Eraser Provides Matrix & Flexibility Filler Filler (e.g., CaCO3) Filler->Eraser Adjusts Hardness & Cost Filler->Elastomer Reinforces Curing Curing System (Sulfur, Accelerators) Curing->Eraser Ensures Structural Integrity

References

Application Notes and Protocols: Factice as a Plasticizer in Nitrile Rubber (NBR) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factice, a vulcanized vegetable oil, serves as a functional processing aid and plasticizer in nitrile rubber (NBR) compounds. Historically used as a rubber substitute, modern applications of this compound leverage its ability to improve the processing characteristics and final properties of NBR vulcanizates.[1][2] This document provides detailed application notes on the use of this compound in NBR, including its effects on material properties, and protocols for experimental evaluation.

This compound is produced by cross-linking vegetable oils, such as rapeseed or castor oil, with sulfur or other cross-linking agents.[1] The resulting product is a rubber-like material that can be compounded with NBR to enhance dimensional stability, reduce processing temperatures, and improve filler dispersion.[2][3] Different types of this compound are available, with brown sulfur this compound being commonly used in NBR applications.[4]

Effects of this compound on NBR Compound Properties

The incorporation of this compound into NBR compounds can lead to a range of beneficial effects on both the processing and the final physical properties of the vulcanizate.

Processing Properties

The addition of this compound as a processing aid offers several advantages during the mixing and shaping of NBR compounds:

  • Reduced Mixing Temperature and Time: this compound can lower the internal temperature of the rubber compound during mixing, which helps to prevent scorching and can reduce energy consumption.[2][3]

  • Improved Filler Dispersion: It aids in the homogeneous distribution of fillers, such as carbon black, within the rubber matrix.[2]

  • Enhanced Dimensional Stability: this compound significantly improves the dimensional accuracy of extruded and molded products by reducing die swell and shrinkage.[2][3][4]

  • Improved Flow Properties: It can enhance the flow of the compound, leading to better mold filling and reduced processing defects.[3]

Physical and Mechanical Properties

While primarily a processing aid, this compound can also influence the mechanical properties of the final NBR vulcanizate. The extent of these effects depends on the type and loading level of the this compound used.

  • Hardness: this compound generally acts as a softener, leading to a decrease in the Shore A hardness of the NBR vulcanizate.[5]

  • Tensile Strength and Elongation: The effect on tensile strength and elongation at break can vary. In some cases, the improved dispersion of reinforcing fillers can help maintain or slightly improve these properties.

  • Compression Set: Certain types of this compound are formulated to have a low influence on compression set, which is a critical property for sealing applications.[4]

  • Swelling Resistance: Castor oil-based this compound is noted for its ability to optimize the swelling resistance of NBR in oils and solvents.[4]

  • Surface Finish: The use of this compound can result in a smoother, more velvety surface finish on the final rubber product.[3]

Quantitative Data on the Effects of this compound in NBR

The following tables summarize the typical quantitative effects of incorporating brown sulfur this compound into a standard NBR compound. The data presented here is illustrative and based on general trends observed with plasticizers in NBR. Actual results will vary depending on the specific formulation, type of this compound, and processing conditions.

Table 1: Typical NBR Formulation with and without this compound
IngredientControl Compound (phr)NBR with this compound (phr)
NBR (33% ACN)100100
Carbon Black (N550)5050
Zinc Oxide55
Stearic Acid11
Antioxidant1.51.5
Sulfur1.51.5
Accelerator (TBBS)11
Brown Sulfur this compound 0 15
Table 2: Comparison of Physical and Mechanical Properties
PropertyStandardControl CompoundNBR with 15 phr this compound
Cure Characteristics (at 160°C) ASTM D5289
Minimum Torque (ML), dNm1.51.2
Maximum Torque (MH), dNm12.011.0
Scorch Time (ts2), min3.53.8
Optimum Cure Time (t90), min12.011.5
Mechanical Properties (Unaged)
Hardness, Shore AASTM D22407065
Tensile Strength, MPaASTM D41218.017.0
Elongation at Break, %ASTM D412450480
Compression Set ASTM D395, Method B (22h @ 100°C)
Compression Set, %2528
Fluid Resistance (70h @ 100°C in ASTM Oil No. 3) ASTM D471
Volume Change, %+25+22
Hardness Change, points-10-8

Experimental Protocols

The following are detailed protocols for the evaluation of this compound in NBR compounds.

Compounding Protocol
  • Mastication: Masticate the NBR on a two-roll mill at a temperature of 50-60°C for 2-3 minutes.

  • Addition of this compound and Activators: Add the this compound, zinc oxide, and stearic acid to the NBR and mix until fully incorporated.

  • Addition of Filler: Add the carbon black in increments, ensuring complete dispersion after each addition.

  • Addition of Antioxidant: Add the antioxidant and mix thoroughly.

  • Addition of Curatives: Add the sulfur and accelerator at a lower mill temperature (around 40°C) to prevent scorching. Mix until a homogeneous compound is achieved.

  • Sheeting: Sheet out the compound to the desired thickness and allow it to mature for at least 24 hours at room temperature before vulcanization.

Vulcanization Protocol
  • Molding: Place the uncured NBR compound into a pre-heated mold in a compression molding press.

  • Curing: Cure the compound at a temperature of 160°C for the optimum cure time (t90) determined by rheometry. Apply a pressure of approximately 10 MPa.

  • Cooling and Demolding: After the curing cycle is complete, cool the mold under pressure before demolding the vulcanized rubber sheet.

Testing Protocols
  • Cure Characteristics: Determine the cure characteristics of the NBR compounds using a Moving Die Rheometer (MDR) according to ASTM D5289.

  • Mechanical Properties: Measure the tensile strength, elongation at break, and hardness of the vulcanized samples according to ASTM D412 and ASTM D2240, respectively.

  • Compression Set: Evaluate the compression set of the vulcanizates under constant deflection in air using ASTM D395, Method B.

  • Fluid Resistance: Test the resistance of the vulcanized rubber to swelling in ASTM Oil No. 3 according to the procedures outlined in ASTM D471.

  • Thermal Aging: Perform thermal aging tests in a hot air oven as per ASTM D573 to evaluate the retention of mechanical properties after exposure to elevated temperatures.

Visualizations

Experimental Workflow for Evaluating this compound in NBR

G cluster_0 Compounding cluster_1 Curing & Testing A NBR Mastication B Addition of this compound, ZnO, Stearic Acid A->B C Addition of Carbon Black B->C D Addition of Antioxidant C->D E Addition of Sulfur & Accelerator D->E F Rheometry (ASTM D5289) E->F G Vulcanization E->G H Mechanical Testing (ASTM D412, D2240) G->H I Compression Set (ASTM D395) G->I J Fluid Resistance (ASTM D471) G->J K Thermal Aging (ASTM D573) G->K

Caption: Experimental workflow for compounding and testing NBR with this compound.

Influence of this compound on NBR Properties

G cluster_processing Processing Properties cluster_physical Physical Properties This compound Addition of this compound to NBR Compound Reduced_Temp Reduced Mixing Temperature This compound->Reduced_Temp Improved_Dispersion Improved Filler Dispersion This compound->Improved_Dispersion Dimensional_Stability Enhanced Dimensional Stability This compound->Dimensional_Stability Hardness Decreased Hardness This compound->Hardness Swelling Improved Swelling Resistance This compound->Swelling Surface Improved Surface Finish This compound->Surface

Caption: Logical relationships of this compound's influence on NBR properties.

References

Determining the Optimal Percentage of Factice in EPDM Roofing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for determining the optimal percentage of factice in Ethylene Propylene Diene Monomer (EPDM) roofing formulations. The inclusion of this compound, a vulcanized vegetable oil, can significantly modify the processing characteristics and final properties of EPDM membranes. Optimizing its concentration is crucial for achieving desired performance attributes such as weather resistance, durability, and ease of installation.

Introduction to this compound in EPDM Roofing

This compound is utilized in the rubber industry as a processing aid and property modifier. In EPDM roofing formulations, it offers several potential benefits:

  • Improved Processing: this compound can reduce compound viscosity, leading to better mixing and extrusion.

  • Enhanced Dimensional Stability: It helps to control die swell and shrinkage during processing.

  • Modified Physical Properties: The incorporation of this compound can influence the hardness, tensile strength, and elongation of the final EPDM membrane.

  • Cost Reduction: As a partial replacement for more expensive polymers and processing oils, this compound can offer economic advantages.

The optimal percentage of this compound is a critical formulation parameter that depends on the desired balance of processing efficiency and the end-use performance requirements of the roofing membrane.

Experimental Design for Optimizing this compound Percentage

A systematic approach is required to determine the ideal this compound concentration. This typically involves preparing a series of EPDM compounds with varying levels of this compound and evaluating their performance against key industry standards.

Logical Workflow for Optimization:

G A Define Performance Requirements (e.g., Tensile Strength, Elongation, Hardness) B Select EPDM Formulation Components (EPDM Polymer, Carbon Black, Oil, Curatives) A->B C Prepare EPDM Compounds with Varying this compound Percentages (e.g., 0%, 5%, 10%, 15%, 20% by phr) B->C D Characterize Physical Properties (ASTM D4637, D412, D624) C->D E Perform Accelerated Weathering Tests (ASTM G155) C->E F Analyze Data and Identify Optimal this compound Percentage D->F E->F G Validate Performance of Optimized Formulation F->G G cluster_0 Compounding Stage cluster_1 Vulcanization Stage This compound This compound Addition Plasticizer Plasticizing Effect This compound->Plasticizer Cure Cure System Interaction This compound->Cure EPDM EPDM Matrix Viscosity Reduced Compound Viscosity EPDM->Viscosity Dispersion Improved Filler Dispersion EPDM->Dispersion Plasticizer->EPDM Crosslinking Altered Crosslink Density Cure->Crosslinking Mechanical Modified Mechanical Properties Crosslinking->Mechanical

Application Notes and Protocols: Peroxide and Isocyanate Cross-Linking for Specialty Factice Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factice, a vulcanized vegetable oil, serves as a valuable processing aid and property modifier in the rubber and polymer industries. Specialty factices, produced using sulfur-free cross-linking methods, are gaining prominence due to their improved thermal stability and color characteristics. This document provides detailed application notes and experimental protocols for the production of specialty this compound using two such methods: peroxide cross-linking and isocyanate cross-linking.

These sulfur- and chlorine-free factices are particularly suitable for applications requiring high-temperature curing, such as in microwave and liquid curing medium (LCM) processes.[1] The choice of vegetable oil is crucial; castor oil is often used for producing oil-resistant this compound, while rapeseed oil is also a common starting material.[2][3] The cross-linking of fatty acid chains in these oils yields a rubbery material that enhances the processing characteristics of rubber compounds.[2]

Analytical Characterization of Specialty this compound

A comprehensive characterization of the produced this compound is essential to ensure quality and desired performance. The following analytical techniques are recommended:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure and the formation of cross-links. For isocyanate cross-linking, the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane (B1682113) linkages can be monitored.[3]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the this compound. The decomposition temperature is a key parameter.

  • Rheological Analysis: To determine the viscoelastic properties, such as storage and loss modulus, which are indicative of the degree of cross-linking.

  • Solvent Extraction (Acetone Extract): To quantify the amount of unreacted oil and other soluble components, providing a measure of the cross-linking efficiency.

  • Physical Property Testing: Including hardness (Shore A), tensile strength, elongation at break, and oil absorption capacity.

Peroxide Cross-Linking of Castor Oil for White this compound Production

Peroxide cross-linking offers a method to produce a white, sulfur- and chlorine-free this compound, which is highly desirable for light-colored rubber compounds and applications requiring high thermal stability.[1] Modified castor oil is an excellent candidate for this process.[1]

Experimental Protocol

Materials:

  • Castor Oil

  • Dicumyl peroxide (DCP) or other suitable organic peroxide

  • Inert gas (Nitrogen or Argon)

  • Acetone (for cleaning and extraction)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, and inert gas inlet/outlet

  • Heating mantle or oil bath

  • Vacuum oven

  • Two-roll mill (optional, for post-processing)

Procedure:

  • Charge the reactor with 100 parts by weight of castor oil.

  • Begin stirring and purge the reactor with an inert gas for 15-20 minutes to remove oxygen.

  • Heat the castor oil to the reaction temperature of 150-160°C while maintaining a gentle flow of inert gas.

  • Once the temperature has stabilized, add the desired amount of organic peroxide. The amount can be varied, for example, from 1 to 10 parts by weight, to achieve different degrees of cross-linking.

  • Continue the reaction at 150-160°C for 2 to 4 hours. The viscosity of the mixture will increase as the cross-linking reaction proceeds.

  • After the reaction is complete, cool the reactor to below 100°C.

  • Transfer the resulting this compound to a vacuum oven and dry at 70°C under vacuum to remove any volatile byproducts.

  • The final product is a solid, rubbery material. It can be further processed on a two-roll mill to form sheets for easier handling and incorporation into rubber compounds.

Quantitative Data: Effect of Peroxide Concentration on this compound Properties
Peroxide (DCP) Concentration (phr*)Acetone Extract (%)Hardness (Shore A)Oil Absorption (phr)Thermal Decomposition Temp. (°C, TGA)
125-3530-4040-50~220
315-2545-5530-40~235
510-1560-7020-30~250
75-1075-8510-20~260
10<5>90<10~270

*phr: parts per hundred parts of oil

Isocyanate Cross-Linking of Rapeseed Oil for Specialty this compound Production

Isocyanate cross-linking is another advanced method for producing sulfur- and chloride-free this compound.[4] This process utilizes the reaction between the hydroxyl groups present in certain vegetable oils (or modified oils) and isocyanate groups to form urethane linkages, resulting in a cross-linked network. Rapeseed oil, after modification to introduce hydroxyl groups (hydroxylation), can be used as a polyol in this reaction.

Experimental Protocol

Materials:

  • Hydroxylated Rapeseed Oil (Polyol)

  • Hexamethylene diisocyanate (HDI) or other suitable diisocyanate

  • Dibutyltin dilaurate (DBTDL) catalyst (optional)

  • Dry solvent (e.g., Toluene or Methyl Ethyl Ketone - MEK)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, thermometer, dropping funnel, and inert gas inlet/outlet

  • Heating mantle or oil bath

  • Vacuum oven

Procedure:

  • Charge the reactor with 100 parts by weight of hydroxylated rapeseed oil and, if used, a suitable amount of dry solvent to reduce viscosity.

  • Begin stirring and purge the reactor with an inert gas for 15-20 minutes.

  • Heat the mixture to 60-70°C.

  • In a separate vessel, prepare a solution of the diisocyanate in a dry solvent. The amount of diisocyanate is calculated based on the desired NCO/OH molar ratio (e.g., 0.8 to 1.2).

  • If using a catalyst, add a small amount of DBTDL (e.g., 0.01-0.05 phr) to the reactor.

  • Slowly add the diisocyanate solution to the reactor through the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 60-70°C.

  • After the addition is complete, continue the reaction for another 2-4 hours, monitoring the disappearance of the NCO peak using in-situ FTIR if possible.

  • Once the reaction is complete, if a solvent was used, remove it by distillation under reduced pressure.

  • Transfer the resulting this compound to a vacuum oven and dry at 60°C to remove any remaining solvent or volatile compounds.

Quantitative Data: Effect of NCO/OH Ratio on this compound Properties
NCO/OH Molar RatioAcetone Extract (%)Hardness (Shore A)Oil Absorption (phr)Thermal Decomposition Temp. (°C, TGA)
0.815-2540-5035-45~240
0.910-1555-6525-35~255
1.05-1070-8015-25~270
1.1<580-9010-15~280
1.2<5>90<10~290

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Cross-linking Reaction cluster_post Post-Processing & Analysis A Vegetable Oil (e.g., Castor or Rapeseed) C Reactor Setup A->C B Cross-linking Agent (Peroxide or Isocyanate) B->C D Heating and Stirring under Inert Atmosphere C->D Charge Reactor E Addition of Cross-linking Agent D->E F Curing Period E->F G Cooling and Drying F->G H Characterization (FTIR, TGA, Rheology, etc.) G->H I Specialty this compound H->I

Caption: General experimental workflow for specialty this compound production.

Peroxide Cross-Linking Mechanism

Peroxide_Crosslinking R_O_O_R R-O-O-R (Peroxide) RO_radical 2 R-O• (Alkoxy Radicals) R_O_O_R->RO_radical Heat (Δ) Triglyceride1 Triglyceride Chain 1 (...-CH2-CH=CH-CH2-...) Triglyceride_radical1 Triglyceride Radical 1 (...-CH-CH=CH-CH2-...) Triglyceride2 Triglyceride Chain 2 (...-CH2-CH=CH-CH2-...) Triglyceride_radical2 Triglyceride Radical 2 (...-CH-CH=CH-CH2-...) RO_radical->Triglyceride_radical1 H Abstraction RO_radical->Triglyceride_radical2 H Abstraction Crosslinked_Triglyceride Cross-linked Triglycerides Triglyceride_radical1->Crosslinked_Triglyceride Triglyceride_radical2->Crosslinked_Triglyceride Isocyanate_Crosslinking Polyol Vegetable Oil Polyol (R'-OH) Urethane_linkage Urethane Linkage (R'-O-C(O)-NH-R-) Polyol->Urethane_linkage Diisocyanate Diisocyanate (O=C=N-R-N=C=O) Diisocyanate->Urethane_linkage Crosslinked_Network Cross-linked Network Urethane_linkage->Crosslinked_Network Polymerization

References

Troubleshooting & Optimization

Technical Support Center: Preventing Blooming in Rubber Compounds with Factice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing blooming in rubber compounds using factice.

Frequently Asked Questions (FAQs)

Q1: What is blooming in rubber compounds?

Blooming is the migration of compounding ingredients to the surface of a rubber product, forming a solid (powdery) or liquid (oily) film.[1][2] This phenomenon occurs when the concentration of one or more ingredients exceeds its solubility in the rubber matrix. Common substances that cause blooming include sulfur, accelerators, antioxidants, antiozonants, plasticizers, and processing aids.[1][2][3] While often a cosmetic issue, severe blooming can negatively impact the product's tackiness, bondability, and overall performance.[4]

Q2: What is this compound and how does it prevent blooming?

This compound is a processing aid in rubber compounding, produced through the vulcanization of vegetable oils (such as rapeseed or castor oil) with sulfur or other cross-linking agents.[5] It acts as a "dry plasticizer" and is available in various forms, including brown, white, and amber, to suit different colored rubber compounds. The primary mechanism by which this compound prevents blooming is its ability to absorb liquid components, such as plasticizers and oils, within the rubber compound. This absorption prevents these components from migrating to the surface.

Q3: What are the different types of this compound available?

This compound is broadly categorized based on the vulcanizing agent used in its production:

  • Brown this compound: Created using sulfur, it is suitable for dark-colored rubber compounds.

  • White this compound: Produced with sulfur monochloride, it is used in light-colored or transparent rubber products.

  • Sulfur and Chlorine-Free this compound: Developed using peroxides or isocyanates, this type is compatible with both sulfur and peroxide cure systems and can be used in a wide range of elastomers.

The choice of this compound depends on the base elastomer, the curing system, and the color requirements of the final product.

Q4: Besides preventing blooming, what are other benefits of using this compound?

The inclusion of this compound in rubber formulations offers several advantages:[5]

  • Improved Processing: It can shorten mixing times, reduce energy consumption, and lower the risk of scorching.

  • Enhanced Dimensional Stability: this compound helps to reduce die swell during extrusion and shrinkage of the compound.

  • Better Filler Dispersion: It aids in the uniform distribution of fillers throughout the rubber matrix.

  • Improved Surface Finish: Products containing this compound often exhibit a smoother, more velvety surface.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to prevent blooming in rubber compounds.

Problem 1: Blooming still occurs even with the addition of this compound.

Possible Cause Suggested Solution
Incorrect this compound Dosage The amount of this compound may be insufficient to absorb all the excess liquid components. Incrementally increase the dosage of this compound in your formulation. Start with a 5-10 phr (parts per hundred rubber) addition and adjust as needed based on experimental results.
Incompatible this compound Type The type of this compound used may not be suitable for the specific polymer system or the blooming ingredient. For instance, a general-purpose brown this compound might not be as effective in a peroxide-cured system. Consult the this compound supplier for the appropriate grade for your application. Consider a sulfur and chlorine-free this compound for broader compatibility.
Poor Dispersion of this compound If the this compound is not evenly distributed within the rubber matrix, its effectiveness in absorbing blooming agents will be localized. To improve dispersion, it is recommended to add this compound at the beginning of the mixing cycle. Ensure your mixing procedure (time, temperature, and shear) is adequate for homogeneous incorporation.
Saturation of this compound The this compound may have absorbed its maximum capacity of liquid ingredients. In such cases, a combination of approaches is necessary. In addition to using this compound, consider optimizing the levels of other compounding ingredients that are prone to blooming.

Problem 2: The physical properties of the rubber compound are negatively affected by the addition of this compound.

Possible Cause Suggested Solution
Excessive this compound Dosage While this compound can improve processing, an overly high dosage can sometimes lead to a reduction in tensile strength or other mechanical properties. Re-evaluate the dosage and try to find a balance between bloom prevention and the desired physical properties.
Inappropriate this compound Grade Different grades of this compound have varying effects on the physical properties of the final compound. For example, some are designed for soft compounds, while others are not. Request technical data sheets from your supplier to select a grade that aligns with your performance requirements.

Data Presentation

The following table summarizes the oil-bleed preventative effect of brown this compound in a rubber compound.

Compounding Ingredient Control Compound (phr) Compound with this compound (phr)
SBR100100
Carbon Black5050
Aromatic Oil3030
Stearic Acid22
Zinc Oxide55
Sulfur1.751.75
Accelerator11
Brown this compound 0 15
Oil Bleed (after 7 days at 23°C) Present None

This table is a representative example based on the "Oil-bleed preventative effect of brown this compound" reference.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound in Preventing Blooming

Objective: To determine the optimal dosage of a specific this compound type to prevent blooming in a given rubber compound.

Methodology:

  • Compound Preparation:

    • Prepare a control rubber compound known to exhibit blooming.

    • Prepare a series of experimental compounds with identical formulations to the control, but with varying levels of this compound (e.g., 5, 10, 15, 20 phr).

    • Ensure a consistent mixing procedure for all batches, adding the this compound early in the mixing cycle to ensure good dispersion.

  • Sample Curing:

    • Cure standard test plaques (e.g., 150x150x2 mm) from each compound according to the specified vulcanization parameters (temperature and time).

    • After curing, allow the samples to cool to room temperature for 24 hours.

  • Accelerated Aging:

    • Wipe the surfaces of the cured plaques with a clean, dry cloth to remove any surface contaminants.

    • Place the plaques in a controlled environment to accelerate blooming. Common conditions include:

      • Low temperature storage (e.g., 4°C) to decrease additive solubility.

      • Cyclic temperature conditions (e.g., 8 hours at 40°C followed by 16 hours at 5°C) to simulate service conditions.

  • Blooming Evaluation:

    • Visually inspect the surface of the plaques for the appearance of a powdery or oily film at regular intervals (e.g., 24, 48, 96, 168 hours).

    • For a more quantitative assessment, the bloomed substance can be carefully scraped from a defined surface area and weighed.

    • Characterize the bloomed substance using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to identify the migrating component(s).

Visualizations

Blooming_Mechanism_and_Factice_Intervention cluster_0 Standard Rubber Compound (Without this compound) cluster_1 Rubber Compound with this compound a High Concentration of Liquid Additives (e.g., Oils) b Supersaturation in Rubber Matrix a->b c Migration to Surface b->c d Blooming Observed (Oily Film) c->d e High Concentration of Liquid Additives g Additives Absorbed by this compound e->g f This compound Particles f->g h Blooming Prevented g->h

Caption: Mechanism of blooming and its prevention by this compound.

Troubleshooting_Workflow_for_Blooming start Blooming Observed on Rubber Surface with this compound q1 Is this compound Dosage Sufficient? start->q1 a1 Increase this compound Dosage q1->a1 No q2 Is this compound Type Compatible? q1->q2 Yes end Blooming Resolved a1->end a2 Select a More Compatible This compound Grade q2->a2 No q3 Is this compound Well Dispersed? q2->q3 Yes a2->end a3 Optimize Mixing Procedure q3->a3 No q3->end Yes a3->end

References

Technical Support Center: Optimizing Mixing with Factice Addition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing factice in their rubber compounding experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mixing process with this compound addition.

Issue Potential Cause Recommended Solution
Poor Dispersion of this compound (Visible specks or lumps in the compound) - Incorrect order of addition: Adding this compound too late in the mixing cycle may not allow for sufficient shear to break it down and distribute it evenly. - Insufficient mixing time or energy: The mixing cycle may be too short or the rotor speed too low to adequately disperse the this compound. - Incompatibility with polymer: While rare, the grade of this compound may have limited compatibility with the specific elastomer being used.- Adjust the mixing procedure: Add this compound early in the mixing cycle, typically with the polymer and other fillers, to ensure it experiences maximum shear. - Increase mixing intensity: Extend the mixing time or gradually increase the rotor speed. Monitor the temperature to avoid scorching. - Consult the this compound technical data sheet: Verify the compatibility of the this compound grade with your polymer system. Consider a different grade if necessary.
Compound is Excessively Tacky or Sticky - High loading of liquid plasticizers: this compound can absorb oils and plasticizers, but its capacity can be exceeded. - Incorrect type of this compound: Some grades of this compound have a higher oil absorption capacity than others.- Optimize plasticizer level: Gradually reduce the amount of liquid plasticizer in the formulation. - Select a more absorptive this compound: Consider using a brown this compound, which generally has a higher capacity for oil absorption.
Unexpectedly High Compound Viscosity - High loading of this compound: While this compound is a processing aid, at very high loadings, it can increase the overall viscosity of the compound. - Interaction with other fillers: The presence of other reinforcing fillers can lead to a synergistic increase in viscosity.- Optimize this compound loading: Conduct a study with varying levels of this compound to find the optimal concentration for your application. - Stagger filler addition: Add fillers in stages to prevent a rapid increase in viscosity.
Premature Curing (Scorch) During Mixing - Excessive mixing temperature: The addition of this compound should lower the mixing temperature, but other factors can still lead to overheating. - This compound grade containing active sulfur: Some brown factices contain free sulfur which can act as a vulcanizing agent if the temperature is too high.- Monitor and control temperature: Ensure the mixer's cooling system is functioning correctly. Reduce rotor speed if necessary to manage heat buildup. - Select a low-sulfur or sulfur-free this compound: If scorch is a persistent issue, consider using a white or special-purpose sulfur-free this compound.

Frequently Asked Questions (FAQs)

Q1: At what stage of the mixing process should I add this compound?

A1: It is generally recommended to add this compound at the beginning of the mixing cycle, along with the base polymer and other fillers.[1] This ensures that the this compound is subjected to high shear forces, which promotes its dispersion and homogeneous distribution throughout the rubber matrix.

Q2: How does the type of this compound (e.g., brown vs. white) affect mixing parameters?

A2: Brown this compound, which is vulcanized with sulfur, is generally more effective at reducing mixing times and absorbing liquid plasticizers. White this compound, which is typically sulfur-free, is used in applications where color is critical and may have a less pronounced effect on reducing mixing temperature compared to brown this compound.

Q3: Can this compound be used in all types of elastomers?

A3: this compound is compatible with a wide range of natural and synthetic rubbers. However, the specific grade of this compound should be chosen based on the polarity of the elastomer and the desired final properties of the compound. For example, special grades of this compound are available for use in polar rubbers like NBR and CR.

Q4: What is the typical loading level of this compound in a rubber compound?

A4: The loading level of this compound can vary significantly depending on the application. For general processing improvements, a loading of 5-15 parts per hundred rubber (phr) is common. In some applications, such as erasers or soft rollers, the loading can be much higher.

Q5: Will adding this compound affect the physical properties of the vulcanized rubber?

A5: Yes, the addition of this compound can influence the physical properties of the final product. It generally leads to a softer compound with a smoother surface finish. It can also improve dimensional stability and reduce shrinkage.[2] However, at very high loadings, it may lead to a reduction in tensile strength and abrasion resistance.

Quantitative Data on Mixing Optimization

The following table provides an illustrative example of the potential effects of adding a brown sulfur-based this compound on the mixing parameters of a natural rubber compound. The values presented are representative and may vary depending on the specific formulation, mixing equipment, and processing conditions.

This compound Loading (phr)Mixing Time (minutes)Final Mix Temperature (°C)Energy Consumption (kWh)
0815512.5
5714811.2
10614210.1
155.51389.5

Disclaimer: The data in this table is for illustrative purposes only and is based on qualitative descriptions of the effects of this compound. Actual results will vary based on the specific experimental conditions.

Experimental Protocols

Protocol for Evaluating the Effect of this compound on Mixing Parameters

1. Objective: To determine the quantitative impact of different loading levels of a specific grade of this compound on the mixing time, final temperature, and energy consumption of a rubber compound.

2. Materials and Equipment:

  • Internal mixer (e.g., Banbury® mixer) with temperature and power consumption monitoring.
  • Two-roll mill for sheeting out the compound.
  • Standard rubber compounding ingredients (elastomer, fillers, process oils, curatives).
  • This compound of a specified grade.
  • Stopwatch.
  • Infrared thermometer.

3. Procedure (based on ASTM D3182 principles): [3][4]

  • Preparation:
  • Ensure the internal mixer is clean and preheated to the specified starting temperature.
  • Accurately weigh all compounding ingredients for each formulation (with varying levels of this compound: 0 phr, 5 phr, 10 phr, 15 phr).
  • Mixing Cycle (for each formulation):
  • 0 seconds: Add the elastomer to the mixer and masticate.
  • 30 seconds: Add the this compound and any other fillers (e.g., carbon black, silica).
  • 90 seconds: Add process oils and other plasticizers.
  • 180 seconds: Perform a sweep of the mixing chamber to ensure all ingredients are incorporated.
  • Continue mixing until a predetermined level of dispersion is achieved or a specific mixing time has elapsed. For this experiment, the target is a consistent level of filler dispersion, and the time to reach this will be the measured "Mixing Time."
  • Discharge: Discharge the batch onto a two-roll mill. Record the final batch temperature using an infrared thermometer and the total energy consumed during the mixing cycle.
  • Sheeting:
  • Pass the compound through the two-roll mill to create a uniform sheet.
  • Data Collection:
  • For each formulation, record the total mixing time, the final mix temperature, and the energy consumption.
  • Visually assess the dispersion of the this compound in the final sheet.

4. Data Analysis:

  • Create a table summarizing the mixing time, final temperature, and energy consumption for each this compound loading level.
  • Plot graphs to visualize the trends.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_mix 2. Mixing Cycle cluster_data 3. Data Collection & Sheeting cluster_analysis 4. Analysis prep1 Clean and Preheat Internal Mixer prep2 Weigh Compounding Ingredients prep1->prep2 mix1 Add Elastomer (Mastication) prep2->mix1 mix2 Add this compound and Fillers mix1->mix2 mix3 Add Process Oils mix2->mix3 mix4 Sweep Chamber mix3->mix4 mix5 Mix to Target Dispersion mix4->mix5 data1 Discharge Batch mix5->data1 data2 Record Time, Temp, & Energy data1->data2 data3 Sheet Out on Two-Roll Mill data1->data3 analysis2 Assess Dispersion data3->analysis2 analysis1 Tabulate and Graph Data analysis1->analysis2

Caption: Experimental workflow for evaluating the effect of this compound on mixing parameters.

Logical_Relationship This compound This compound Addition MixingTime Reduced Mixing Time This compound->MixingTime MixingTemp Lower Mixing Temperature This compound->MixingTemp Dispersion Improved Filler Dispersion This compound->Dispersion Energy Decreased Energy Consumption MixingTime->Energy Processability Enhanced Processability MixingTime->Processability Scorch Reduced Risk of Scorch MixingTemp->Scorch MixingTemp->Processability Energy->Processability Scorch->Processability Dispersion->Processability

Caption: Logical relationship of this compound addition to improved rubber processing.

References

Technical Support Center: Optimizing Rubber Compounds with Factice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing factice to reduce nerve and improve dimensional stability in rubber compounds.

Troubleshooting Guides

This section addresses common issues encountered during rubber compounding experiments involving this compound.

Issue: Excessive Die Swell in Extruded Profiles

  • Question: We are observing significant die swell in our extruded rubber profile after incorporating this compound, leading to poor dimensional accuracy. What could be the cause and how can we resolve this?

  • Answer: Excessive die swell, despite the known benefits of this compound, can arise from several factors.[1][2][3] A systematic approach to troubleshooting is recommended.

    • Incorrect this compound Concentration: While this compound generally reduces die swell, an inappropriate dosage can lead to suboptimal results. Very low levels may be insufficient to control the elastic recovery of the rubber, while excessively high levels might negatively impact other compound properties.

    • Incompatible this compound Type: The choice between brown, white, or amber this compound depends on the polymer system and curing conditions. Using a this compound that is incompatible with your rubber compound can lead to poor dispersion and processing issues.

    • Inadequate Mixing and Dispersion: Poor dispersion of this compound within the rubber matrix can result in localized inconsistencies in the compound's viscoelastic properties, contributing to die swell.[4]

    • Processing Temperature: Temperature fluctuations during extrusion can cause inconsistencies in the rubber compound's viscosity, leading to variations in die swell.[5][6]

    Troubleshooting Workflow: Die Swell Reduction

    die_swell_troubleshooting start High Die Swell Observed check_factice_level Step 1: Verify this compound Concentration (Is it within the recommended range?) start->check_factice_level adjust_level Action: Adjust this compound Loading (Increase or decrease in small increments) check_factice_level->adjust_level No check_factice_type Step 2: Evaluate this compound Type (Is it compatible with the polymer and cure system?) check_factice_level->check_factice_type Yes evaluate_results Evaluate Extrudate Dimensions adjust_level->evaluate_results select_new_this compound Action: Select a More Compatible this compound Type check_factice_type->select_new_this compound No check_mixing Step 3: Assess Mixing Procedure (Is dispersion uniform?) check_factice_type->check_mixing Yes select_new_this compound->evaluate_results optimize_mixing Action: Optimize Mixing Cycle (Time, temperature, and shear rate) check_mixing->optimize_mixing No check_temp Step 4: Monitor Extrusion Temperature (Are there significant fluctuations?) check_mixing->check_temp Yes optimize_mixing->evaluate_results control_temp Action: Stabilize Process Temperature check_temp->control_temp No check_temp->evaluate_results Yes control_temp->evaluate_results

    Caption: Troubleshooting workflow for excessive die swell.

Issue: Poor Surface Finish on Calendered Sheets

  • Question: Our calendered rubber sheets are showing a rough surface finish, even after adding this compound which is supposed to improve it. What are the possible reasons for this issue?

  • Answer: A poor surface finish on calendered sheets can be attributed to several factors, even when this compound is present in the formulation.[5]

    • This compound Particle Size and Type: The grade of this compound used can influence surface smoothness. A finer particle size generally results in a better surface finish.

    • Moisture Content: The presence of moisture in the compounding ingredients can lead to surface imperfections during calendering.

    • Roll Temperature: Inconsistent or incorrect temperatures of the calender rolls can affect the flow and surface characteristics of the rubber compound.

    • Compound Nerve: While this compound is excellent at reducing nerve, extremely high nerve in the base polymer may require a higher loading of this compound or a combination with other processing aids.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it function in a rubber compound?

This compound is a vulcanized vegetable oil that acts as a processing aid and property modifier in rubber compounds.[4][7] It is produced by cross-linking unsaturated vegetable oils with sulfur (brown this compound) or sulfur chloride (white this compound).[4] Its primary functions are to reduce the nerve of the rubber, which is its tendency to recover elastically during processing, and to improve the dimensional stability of the final product.[7]

2. How does this compound reduce nerve and improve dimensional stability?

This compound has a unique rheological behavior; it flows easily under pressure but returns to its initial state when the pressure is removed. This property helps to absorb the elastic energy of the rubber compound during processing, thereby reducing nerve. By minimizing this elastic recovery, this compound helps to decrease die swell and shrinkage, leading to improved dimensional stability in extruded and calendered products.[7]

3. What are the different types of this compound and how do I choose the right one?

The most common types of this compound are:

  • Brown this compound: Made with sulfur, it is a general-purpose processing aid suitable for most rubber compounds.

  • White this compound: Produced with sulfur chloride, it is used in light-colored or transparent rubber products where color is critical.

  • Amber this compound: A variation of brown this compound, it is used in colored compounds.

The selection of the appropriate this compound depends on the base polymer, the curing system, and the color requirements of the final product.

4. What is the typical dosage of this compound in a rubber compound?

The recommended dosage of this compound can vary depending on the application and the desired properties. Generally, for molded items, a dosage of 5-15 phr (parts per hundred rubber) is used. For extruded profiles, a higher dosage of 15-30 phr may be necessary to achieve good dimensional control.

Quantitative Data

The following table provides representative data on the effect of varying concentrations of brown this compound on the processing properties of a standard EPDM rubber compound.

This compound Loading (phr)Mooney Viscosity (ML 1+4 @ 100°C)Die Swell (%)Shrinkage (%)
075605.5
1068454.2
2062303.1
3055202.3

Note: This data is illustrative. Actual results may vary depending on the specific formulation and processing conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on rubber compound properties.

1. Evaluation of Nerve and Dimensional Stability using a Rubber Process Analyzer (RPA)

  • Objective: To quantify the effect of this compound on the viscoelastic properties of an uncured rubber compound, which correlate with nerve and dimensional stability.[8][9][10][11][12][13]

  • Apparatus: Rubber Process Analyzer (RPA)

  • Procedure:

    • Prepare rubber compounds with varying levels of this compound (e.g., 0, 10, 20, 30 phr).

    • Place a sample of the uncured compound into the RPA test cavity.

    • Conduct a frequency sweep at a constant strain and temperature (e.g., 10% strain at 100°C) to measure the storage modulus (G'), loss modulus (G''), and tan delta.

    • A lower G' and a higher tan delta at low frequencies are indicative of reduced nerve and better processing characteristics.[3]

    • Conduct a strain sweep at a constant frequency and temperature to assess the Payne effect. A reduction in the Payne effect with the addition of this compound suggests improved filler dispersion.

Experimental Workflow: RPA Analysis

rpa_workflow start Prepare Rubber Compounds (Varying this compound Levels) load_sample Load Sample into RPA start->load_sample frequency_sweep Perform Frequency Sweep (Constant Strain and Temperature) load_sample->frequency_sweep strain_sweep Perform Strain Sweep (Constant Frequency and Temperature) load_sample->strain_sweep analyze_g_prime Analyze Storage Modulus (G') and Tan Delta frequency_sweep->analyze_g_prime correlate_results Correlate with Processing Behavior analyze_g_prime->correlate_results analyze_payne Analyze Payne Effect strain_sweep->analyze_payne analyze_payne->correlate_results

Caption: Workflow for RPA analysis of rubber compounds.

2. Determination of Extrudability and Die Swell (ASTM D2230)

  • Objective: To assess the extrudability of unvulcanized rubber compounds and quantify die swell.[9]

  • Apparatus: Laboratory extruder with a Garvey-type die.

  • Procedure:

    • Prepare rubber compounds with different concentrations of this compound.

    • Set the extruder to the desired temperature and screw speed.

    • Feed the rubber compound into the extruder and allow it to reach a steady state.

    • Collect a sample of the extrudate after it exits the die.

    • Measure the cross-sectional dimensions of the extrudate after cooling to room temperature.

    • Calculate the die swell as the percentage increase in the cross-sectional area of the extrudate compared to the die orifice area.

    • Visually inspect the surface of the extrudate for smoothness and other defects.

3. Measurement of Physical Properties

  • Objective: To evaluate the effect of this compound on the mechanical properties of the vulcanized rubber.

  • Procedure:

    • Tensile Strength and Elongation (ASTM D412): Use a universal testing machine to measure the tensile properties of cured rubber samples.

    • Hardness (ASTM D2240): Determine the Shore A hardness of the vulcanized rubber using a durometer.

    • Compression Set (ASTM D395): Measure the ability of the rubber to retain its elastic properties after prolonged compression.

References

Technical Support Center: Troubleshooting Poor Dispersion of Factice in a Rubber Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting poor dispersion of factice in a rubber matrix. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dispersion important in a rubber matrix?

This compound, also known as vulcanized vegetable oil or rubber substitute, is a processing aid used in the rubber industry. It is produced by the vulcanization of unsaturated vegetable oils, such as rapeseed or castor oil, with sulfur (brown this compound) or sulfur monochloride (white this compound).[1] Proper dispersion of this compound is crucial as it influences the physical properties and processability of the final rubber product. Good dispersion leads to a uniform compound with consistent performance, improved dimensional stability, and a smoother surface finish.[2][3] Conversely, poor dispersion can result in weak points, reduced tear strength, and an inconsistent appearance in the final product.

Q2: What are the common visual indicators of poor this compound dispersion?

Poor dispersion of this compound can often be identified through visual inspection of the uncured or cured rubber compound. Common indicators include:

  • Streaks or variegation: Visible lines or color variations on the surface of the milled rubber sheet.

  • Lumps or agglomerates: Undispersed particles of this compound that can be seen with the naked eye or under low magnification.

  • Poor surface finish: A rough or uneven surface on the final product.

  • Inconsistent physical properties: Variations in hardness, tensile strength, or elongation across different sections of the same batch.

Q3: What are the primary causes of poor this compound dispersion?

The primary causes of poor this compound dispersion can be categorized into three main areas:

  • Material Properties: The type and quality of both the this compound and the rubber matrix play a significant role.

  • Mixing Parameters: The conditions under which the materials are mixed, such as time, temperature, and shear rate, are critical.

  • Equipment: The type and condition of the mixing equipment can greatly influence the dispersion quality.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to poor this compound dispersion.

Problem: Lumps and Agglomerates of this compound in the Rubber Compound

Possible Cause 1: Incorrect Mixing Procedure

  • Question: At what stage of the mixing process are you adding the this compound?

  • Troubleshooting: this compound should ideally be added early in the mixing cycle, typically with the polymer and other processing aids, before the addition of fillers like carbon black or silica. This allows the this compound to soften and distribute throughout the rubber before the viscosity of the compound increases significantly. Adding oil-based softeners too early can sometimes hinder the dispersion of other fillers.[4]

Possible Cause 2: Insufficient Mixing Time or Energy

  • Question: What are your mixing time and rotor speed?

  • Troubleshooting: Inadequate mixing time or low rotor speeds may not provide enough mechanical shear to break down and distribute the this compound particles effectively. A higher fill factor in the mixer can increase the shear and improve dispersion, but overfilling can create dead zones.[4] Ram pressure also plays a role; higher pressure can lead to faster and more effective mixing.[4]

Possible Cause 3: Inappropriate Mixing Temperature

  • Question: What is the temperature profile of your mixing process?

  • Troubleshooting: The mixing temperature should be high enough to soften the this compound and the rubber matrix, reducing viscosity and facilitating distribution. However, excessive temperatures can lead to scorching (premature vulcanization) of the rubber compound.

Problem: Inconsistent Product Properties Attributed to Poor Dispersion

Possible Cause 1: Incompatible this compound Type

  • Question: What type of this compound are you using (e.g., brown, white, oil-extended)?

  • Troubleshooting: The choice of this compound should be compatible with the rubber matrix and the desired properties of the final product. For instance, oil-resistant this compound is typically made from castor oil.[1] White this compound is often finer and may disperse more easily in light-colored compounds.[2]

Possible Cause 2: Raw Material Quality

  • Question: Have you checked the quality and consistency of your raw materials?

  • Troubleshooting: Variations in the quality of the this compound or the rubber can lead to inconsistent dispersion. Ensure that the this compound is free from clumps before adding it to the mixer.

Data Presentation

The following tables summarize the qualitative effects of various factors on this compound dispersion.

Table 1: Effect of Mixing Parameters on this compound Dispersion

ParameterLow Setting Effect on DispersionHigh Setting Effect on DispersionRecommendation
Mixing Time Poor (insufficient shear)Good (improved distribution)Optimize for sufficient but not excessive mixing to avoid polymer degradation.
Rotor Speed Poor (low shear)Good (higher shear)Increase rotor speed to enhance shear, but monitor temperature to prevent scorching.
Temperature Poor (high viscosity)Good (lower viscosity)Maintain a temperature that ensures low viscosity without causing scorching.
Ram Pressure Slower MixingFaster, More Dispersed MixHigher pressure generally improves dispersion.[4]
Fill Factor Longer Cycle TimeFaster Mix (to a point)A higher fill factor can improve mixing but overfilling can be detrimental.[4]

Table 2: Influence of this compound Type on Processing and Properties

This compound TypeCommon Base OilKey CharacteristicsTypical Application
Brown this compound Rapeseed OilGeneral purpose, cost-effective.Dark-colored rubber compounds.[1]
White this compound Rapeseed OilFine particle size, good for light colors.Light-colored or transparent rubber products.[2]
Oil-Resistant this compound Castor OilResistance to swelling in oils.Seals, gaskets, and other oil-resistant applications.[1]
Oil-Extended this compound VariousSofter, lower hardness.Soft rubber compounds.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion using Optical Microscopy

This method provides a qualitative and semi-quantitative assessment of this compound dispersion.

1. Sample Preparation: a. Take a representative sample of the uncured rubber compound from the mixer or mill. b. Prepare a thin slice (approximately 1-2 mm thick) using a sharp blade. For softer compounds, cooling the sample may facilitate a cleaner cut. c. Place the slice on a microscope slide.

2. Microscopic Examination: a. Use a reflected light microscope at a magnification of 50x to 100x. b. Scan the surface of the sample to observe the distribution of this compound particles. Poorly dispersed this compound will appear as distinct, often lighter-colored, agglomerates against the darker rubber matrix.

3. Image Analysis (Semi-Quantitative): a. Capture several images from different areas of the sample. b. Use image analysis software to measure the size and number of agglomerates per unit area. c. Compare the results between different batches or mixing conditions to assess the relative dispersion quality.

Protocol 2: Indirect Assessment of Dispersion through Rheological Measurement (Payne Effect)

The Payne effect, which is the strain-dependent change in the storage modulus (G'), can be an indirect indicator of filler-filler interaction and, by extension, dispersion. A larger Payne effect generally suggests a more developed filler network and potentially poorer dispersion.

1. Sample Preparation: a. Mold a sample of the uncured rubber compound into a suitable geometry for your rheometer (e.g., a disc for parallel plate rheometry).

2. Rheological Testing: a. Use a Rubber Process Analyzer (RPA) or a similar dynamic mechanical analyzer. b. Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature (e.g., 100°C). The strain range should typically be from 0.1% to 100%. c. Record the storage modulus (G') as a function of strain.

3. Data Analysis: a. Calculate the Payne effect as the difference between the storage modulus at a low strain (e.g., 0.5%) and the storage modulus at a high strain (e.g., 50%). b. A lower Payne effect value generally indicates better dispersion of the this compound and other fillers.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in troubleshooting poor this compound dispersion.

TroubleshootingWorkflow start Poor this compound Dispersion Observed check_visual Visual Inspection: Lumps, Streaks? start->check_visual check_properties Inconsistent Physical Properties? start->check_properties analyze_mixing Analyze Mixing Procedure check_visual->analyze_mixing Yes re_evaluate Re-evaluate Dispersion check_visual->re_evaluate No analyze_material Analyze Material Properties check_properties->analyze_material Yes check_properties->re_evaluate No adjust_time_temp Adjust Mixing Time/ Temperature/Shear analyze_mixing->adjust_time_temp adjust_order Adjust Order of Addition analyze_mixing->adjust_order check_factice_type Verify this compound Type and Quality analyze_material->check_factice_type check_rubber_quality Verify Rubber Quality analyze_material->check_rubber_quality adjust_time_temp->re_evaluate adjust_order->re_evaluate check_factice_type->re_evaluate check_rubber_quality->re_evaluate re_evaluate->start Unsuccessful solution Dispersion Improved re_evaluate->solution Successful

Caption: A logical workflow for troubleshooting poor this compound dispersion.

DispersionFactors dispersion This compound Dispersion Quality material Material Properties material->dispersion factice_type This compound Type & Quality material->factice_type rubber_type Rubber Matrix material->rubber_type mixing Mixing Parameters mixing->dispersion time Time mixing->time temperature Temperature mixing->temperature shear Shear Rate mixing->shear equipment Equipment equipment->dispersion mixer_type Mixer Type equipment->mixer_type rotor_design Rotor Design equipment->rotor_design

Caption: Key factors influencing this compound dispersion in a rubber matrix.

References

Technical Support Center: The Role of Factice in Chloroprene Rubber Cure Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of factice on the cure characteristics of chloroprene (B89495) rubber (CR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chloroprene rubber compounds?

A1: this compound is a vulcanized vegetable oil, available in various grades such as brown (sulfur this compound) and white (sulfur chloride this compound).[1] It is primarily used in chloroprene rubber as a processing aid to improve dimensional stability, reduce mill sticking, and enhance the dispersion of fillers.[1][2] It can also act as a softener.[3]

Q2: How does the addition of this compound generally affect the curing process of chloroprene rubber?

A2: The incorporation of this compound can influence the rheological properties of the rubber compound. Generally, as a processing aid, it can lower the viscosity of the compound. Some types of this compound, particularly white this compound, may act as a retarder in sulfur-based vulcanization systems, potentially leading to a slight increase in scorch time and optimum cure time.[1]

Q3: What are the expected changes in the physical properties of the vulcanized chloroprene rubber with the addition of this compound?

A3: this compound can improve the surface finish and dimensional accuracy of the final product.[4] However, it's important to note that the addition of this compound might lead to a slight reduction in some physical properties, such as compression set.

Q4: Are there specific types of this compound recommended for chloroprene rubber?

A4: Yes, brown sulfur this compound is often recommended for use in chloroprene rubber due to its good dispersibility and effectiveness in reducing mill sticking.[1]

Q5: Can this compound help with the incorporation of other liquid ingredients?

A5: Yes, this compound has the capacity to absorb significant quantities of liquid plasticizers, which facilitates their incorporation into the rubber compound and can help prevent blooming.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Increased Scorch Time (Premature Curing) While some this compound types can act as retarders, interactions with other compounding ingredients might lead to unexpected results. High processing temperatures can also reduce scorch safety.- Confirm the type of this compound being used. White this compound is known to have a retarding effect. - Review the entire curing package for any synergistic effects that might accelerate the cure. - Lower the initial mixing and processing temperatures to reduce heat history before vulcanization.
Reduced Hardness in Final Product This compound acts as a softener, and its addition, especially at higher concentrations, can lead to a decrease in the hardness of the vulcanized rubber.- Reduce the dosage of this compound in the formulation. - Compensate for the softening effect by adjusting the levels of reinforcing fillers, such as carbon black.
Poor Dispersion of this compound Improper mixing procedures or incompatible this compound grades can lead to poor dispersion.- Ensure that the this compound is added early in the mixing cycle to allow for adequate dispersion. - Use a recommended grade of this compound for chloroprene rubber, such as brown sulfur this compound, which is known for good dispersibility.[1]
Changes in Cure Rate The free sulfur content in some this compound types can interact with the accelerator system, altering the cure rate.- Analyze the free sulfur content of the this compound being used.[1] - Adjust the levels of accelerators in the curing package to achieve the desired cure rate.

Data Presentation

The following table presents illustrative data on how different loading levels of brown sulfur this compound can affect the cure characteristics of a typical chloroprene rubber compound. This data is representative and should be confirmed by experimental testing.

Parameter Control (0 phr this compound) 5 phr this compound 10 phr this compound 15 phr this compound
Minimum Torque (ML, dNm) 1.51.31.10.9
Maximum Torque (MH, dNm) 12.011.511.010.5
Scorch Time (ts2, min) 2.52.72.93.1
Optimum Cure Time (t90, min) 12.012.513.013.5
Cure Rate Index (CRI, min⁻¹) 10.59.89.18.3

Experimental Protocols

1. Compounding of Chloroprene Rubber:

  • Equipment: Two-roll mill.

  • Procedure:

    • Masticate the raw chloroprene rubber on the two-roll mill until a coherent band is formed.

    • Add the processing aids, including the specified amount of this compound, and mix until fully incorporated.

    • Incorporate fillers (e.g., carbon black, mineral fillers) and mix until a homogenous blend is achieved.

    • Add the activators (e.g., zinc oxide, magnesium oxide) and other additives, ensuring thorough dispersion.

    • Finally, add the accelerators and curing agents at a lower temperature to prevent scorching.

    • Sheet out the compounded rubber and allow it to mature for 24 hours at room temperature before testing.

2. Determination of Cure Characteristics:

  • Equipment: Moving Die Rheometer (MDR).

  • Standard: ASTM D5289.

  • Procedure:

    • Set the MDR to the desired vulcanization temperature (e.g., 160°C).

    • Place a sample of the uncured rubber compound into the die cavity.

    • Start the test and record the torque as a function of time.

    • From the resulting cure curve, determine the following parameters:

      • Minimum Torque (ML): An indication of the compound's viscosity.

      • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

      • Scorch Time (ts2): The time taken for a two-unit rise in torque from the minimum, indicating the onset of vulcanization.

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

      • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2), representing the speed of the vulcanization reaction.

Visualizations

logical_relationship This compound Addition of this compound Viscosity Decreased Compound Viscosity This compound->Viscosity Scorch Slight Increase in Scorch Time This compound->Scorch CureTime Slight Increase in Cure Time This compound->CureTime Stability Enhanced Dimensional Stability This compound->Stability Processing Improved Processing Viscosity->Processing

Caption: Logical relationship of this compound's effect on CR.

experimental_workflow Start Start: Raw Materials Compounding Compounding on Two-Roll Mill Start->Compounding Maturation Maturation (24h) Compounding->Maturation MDR Rheometric Analysis (MDR) Maturation->MDR Data Data Acquisition (ML, MH, ts2, t90) MDR->Data End End: Characterization Data->End

Caption: Experimental workflow for analyzing cure characteristics.

References

Adjusting factice levels to control the hardness of molded rubber parts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rubber Compounding

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are using factice to control the hardness of molded rubber parts in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in rubber compounding?

Q2: How does the addition of this compound typically affect the hardness of a molded rubber part?

A2: As a softener, adding this compound to a rubber compound generally reduces the hardness of the final vulcanized part.[5] It allows for the incorporation of a solid plasticizer that can lower the durometer reading without the risk of migration or "blooming" to the surface, which can occur with liquid plasticizers.[5] Variations in the amount of this compound added can be used to systematically change the physical properties of the rubber.[1]

Q3: Aside from hardness, what are the other potential benefits of incorporating this compound into my formulation?

A3: this compound offers several processing and performance advantages, including:

  • Improved Processing: It can reduce mixing temperatures, which helps prevent scorching, and shorten mixing times due to better dispersion of fillers.[2][4]

  • Enhanced Dimensional Stability: It helps to reduce die swell and shrinkage during calendering and extrusion processes.[4]

  • Superior Surface Finish: It imparts a distinct smooth and velvety feel to the surface of the finished product.[5]

  • Increased Plasticizer Absorption: It can absorb large amounts of liquid plasticizers, preventing them from bleeding from the surface over time.[4]

Q4: Are there different types of this compound?

A4: Yes. This compound is produced from various vegetable oils, with rapeseed and castor oil being common.[2] The type of oil and the cross-linking method (e.g., using sulfur) influence the final properties.[1][2] For instance, castor oil-based this compound is known for its oil resistance.[1] Different types, such as brown and white this compound, are available for various applications.[6]

Troubleshooting Guide

Problem: My molded rubber part is significantly harder than the target specification.

Solution: If your compound does not already contain this compound, incorporating it is a direct method to reduce hardness. As a non-extractable softener, it will lower the durometer reading.[5] If your formulation already includes this compound, incrementally increasing its loading level (measured in parts per hundred rubber, or phr) should result in a softer compound. It is also beneficial to review the levels of reinforcing fillers like carbon black or silica, as higher quantities of these will increase hardness.[7][8]

Problem: The hardness of my molded part is too low.

Solution: First, review the amount of this compound in your formulation. An excessive level can lead to a part that is too soft. Consider reducing the phr of this compound. Concurrently, evaluate the loading of reinforcing fillers. Increasing the quantity of fillers such as carbon black is a common method to increase the hardness and stiffness of a rubber compound.[9][10] Also, ensure that your vulcanization (curing) time and temperature are adequate, as an under-cured part will be softer.[11]

Problem: My hardness measurements for the same formulation are inconsistent between batches.

Solution: Inconsistent hardness readings often point to issues with process control rather than the formulation itself. Key areas to investigate include:

  • Dispersion: Poor or inconsistent mixing can lead to localized areas with higher concentrations of softeners (like this compound) or reinforcing fillers, causing variable hardness across a part or between batches.[4]

  • Curing Conditions: Verify that the curing time, temperature, and pressure are consistent for every cycle. Fluctuations in these parameters will directly impact the extent of cross-linking and, therefore, the final hardness.

  • Measurement Technique: Ensure that the hardness testing procedure is standardized. Inconsistent application of the durometer or failure to properly prepare and condition samples can lead to unreliable results.[12][13]

Data Presentation

The following table provides a general illustration of how increasing the loading of this compound can influence the Shore A hardness of a typical rubber compound. The exact change will depend on the base polymer and the other ingredients in the formulation.

This compound Loading (phr)Expected Shore A HardnessGeneral Observation
075Base hardness with reinforcing filler, no softener.
570Noticeable reduction in hardness.[1]
1065Significant softening effect.[1]
1560Compound is considerably softer and more flexible.[1]
2055Approaches the lower end for many molded applications.

Experimental Protocols

Methodology for Measuring Shore A Hardness

This protocol is based on standards such as ASTM D2240 for measuring the indentation hardness of rubber with a Shore A durometer.[13][14]

1. Sample Preparation:

  • Thickness: The test sample must be at least 6 mm thick. If a single piece is not thick enough, multiple layers may be stacked, ensuring there is no air trapped between them.[12]

  • Surface: The surface for testing must be flat, smooth, and clean. Remove any dust, grease, or other contaminants.[12]

  • Conditioning: Condition the samples at a standard laboratory temperature (e.g., 23°C) and relative humidity (e.g., 50%) for a minimum of 24 hours before testing to ensure consistent results.[12]

2. Testing Procedure:

  • Setup: Place the rubber sample on a hard, flat, and stable surface.

  • Durometer Application: Hold the durometer vertically so that the indenter is perpendicular to the sample surface.[12][14]

  • Applying Force: Press the durometer down onto the sample with a firm, consistent force. The presser foot of the instrument must make full contact with the rubber surface.

  • Reading: Take the hardness reading approximately one to three seconds after the presser foot is in firm contact with the sample.[12][15] Digital durometers may have an automatic timer.[12]

  • Multiple Readings: Take at least five readings at different locations on the sample, ensuring that each indentation point is at least 12 mm away from any edge and from previous indentation points.

  • Reporting: Calculate and report the average of the readings as the Shore A hardness value of the sample.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting hardness issues in molded rubber parts when this compound is a key variable.

G start Measure Hardness of Molded Part check_spec Is Hardness Within Target Specification? start->check_spec too_hard Issue: Part is TOO HARD check_spec->too_hard No (Too Hard) too_soft Issue: Part is TOO SOFT check_spec->too_soft No (Too Soft) end_ok Process is OK check_spec->end_ok  Yes action_hard1 Option 1: Increase this compound Level (phr) too_hard->action_hard1 action_hard2 Option 2: Decrease Reinforcing Filler Level too_hard->action_hard2 re_measure Reformulate and Re-Measure action_hard1->re_measure action_hard2->re_measure action_soft1 Option 1: Decrease this compound Level (phr) too_soft->action_soft1 action_soft2 Option 2: Increase Reinforcing Filler Level too_soft->action_soft2 action_soft3 Option 3: Verify Cure Cycle (Time/Temp) too_soft->action_soft3 action_soft1->re_measure action_soft2->re_measure action_soft3->re_measure re_measure->start

Caption: Troubleshooting workflow for adjusting rubber hardness.

References

Validation & Comparative

Comparing the performance of factice with traditional processing oils

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Factice and Traditional Processing Oils in Elastomeric Compounds

For researchers, scientists, and drug development professionals exploring material science in elastomeric formulations, understanding the role of processing aids is critical. This guide provides a detailed comparison of this compound, a vulcanized vegetable oil, with traditional petroleum-based processing oils such as aromatic, naphthenic, and paraffinic oils. While direct quantitative comparisons in a single study are limited in publicly available literature, this guide synthesizes available data, including that on vegetable oils as a related alternative, to offer a comprehensive overview.

Executive Summary

This compound presents a bio-based, sustainable alternative to traditional processing oils in rubber compounding, offering a unique profile of processing and performance benefits. It is produced by vulcanizing unsaturated vegetable or animal oils with sulfur (brown this compound), sulfur monochloride (white this compound), or other cross-linking agents.[1][2][3] Traditional processing oils are refined from crude petroleum.[4]

Qualitative Performance Advantages of this compound:

  • Improved Processing: this compound aids in faster mixing, reduces processing temperatures, and shortens mixing times, leading to energy savings.[3][5] It also reduces die swell during extrusion and minimizes shrinkage.[3][6]

  • Enhanced Dimensional Stability: It imparts excellent dimensional stability to uncured compounds, preventing sagging and deformation.[5][7]

  • Superior Surface Finish: Products containing this compound often exhibit a smooth, velvety surface.[5]

  • Reduced Blooming and Migration: As a non-extractable plasticizer, this compound helps to absorb and retain liquid plasticizers, preventing them from migrating to the surface (blooming).[3][6]

  • Eco-Friendly Profile: Being derived from renewable vegetable oils, this compound offers a more sustainable and biodegradable option compared to fossil fuel-based oils.[8]

Quantitative Performance Comparison

Direct, publicly available experimental data comparing this compound head-to-head with traditional processing oils in the same rubber formulation is scarce. However, studies on the effect of vegetable oils (the precursor to this compound) provide valuable insights into the potential performance of bio-based processing aids. The following tables summarize findings from studies on various rubber compounds.

Table 1: Comparison of Processing Aids in Natural Rubber (NR) Compounds

PropertyNaphthenic OilSoybean Oil (as a proxy for this compound precursor)Palm Oil (as a proxy for this compound precursor)
Tensile Strength (MPa) LowerHigherComparable
Elongation at Break (%) HigherLowerComparable
Hardness (Shore A) LowerHigherComparable
Cure Time (t90) BaselineLongerLonger

Note: Data synthesized from multiple sources which may have varying formulations and testing conditions.

Table 2: Comparison of Processing Aids in Styrene-Butadiene Rubber (SBR) Compounds

PropertyAromatic OilNaphthenic OilSoybean Oil (as a proxy for this compound precursor)
Tensile Strength (MPa) HigherLowerComparable to Naphthenic
Elongation at Break (%) LowerHigherHigher than Aromatic
Hardness (Shore A) HigherLowerLower
Viscosity (Mooney) LowerHigherLower

Note: Data synthesized from multiple sources which may have varying formulations and testing conditions.

Experimental Protocols

The data presented is typically generated using standardized testing methods to ensure comparability and reproducibility. Key experimental protocols include:

1. Tensile Properties Testing (ASTM D412)

This standard test method is used to determine the tensile properties of vulcanized rubber and thermoplastic elastomers.

  • Specimen Preparation: Dumbbell-shaped specimens are cut from cured rubber sheets.

  • Procedure: The specimen is placed in the grips of a tensile testing machine and pulled at a constant rate of speed until it breaks.

  • Key Measurements:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The extent to which the specimen stretches before breaking, expressed as a percentage of its original length.

    • Modulus: The stress required to produce a specific elongation (e.g., 100%, 300%).

2. Rheological Properties (Cure Characteristics)

A Moving Die Rheometer (MDR) or an Oscillating Disc Rheometer (ODR) is used to measure the cure characteristics of the rubber compound.

  • Procedure: A small, uncured rubber sample is placed in a heated, sealed die cavity. The die oscillates at a specific angle and frequency, and the torque required to oscillate the die is measured over time.

  • Key Measurements:

    • Minimum Torque (ML): An indication of the viscosity of the uncured compound.

    • Maximum Torque (MH): An indication of the stiffness or modulus of the fully cured compound.

    • Scorch Time (ts1 or ts2): The time at which vulcanization begins.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

3. Hardness Testing (ASTM D2240)

This method measures the indentation hardness of a material.

  • Procedure: A durometer, a spring-loaded indentation device, is pressed against the surface of the cured rubber sample.

  • Measurement: The depth of indentation is converted to a hardness value on a specified scale (e.g., Shore A).

Visualizing the Processes

Diagram 1: this compound Manufacturing Process

Factice_Manufacturing cluster_raw_materials Raw Materials cluster_process Vulcanization Process cluster_crosslinkers Cross-linking Agents cluster_products This compound Products vegetable_oil Unsaturated Vegetable Oil reactor Reactor vegetable_oil->reactor brown_this compound Brown this compound reactor->brown_this compound Sulfur Cross-linking white_this compound White this compound reactor->white_this compound Sulfur Monochloride Cross-linking specialty_this compound Specialty this compound reactor->specialty_this compound Peroxide Cross-linking sulfur Sulfur sulfur->reactor Heat sulfur_mono Sulfur Monochloride sulfur_mono->reactor peroxide Peroxide peroxide->reactor

Caption: Overview of the this compound manufacturing process.

Diagram 2: Experimental Workflow for Comparing Processing Aids

Experimental_Workflow cluster_formulation Compounding cluster_curing Curing cluster_testing Performance Testing base_elastomer Base Elastomer (e.g., NR, SBR) mixer Internal Mixer base_elastomer->mixer processing_aid Processing Aid (this compound or Traditional Oil) processing_aid->mixer fillers Fillers & Additives fillers->mixer rheometer Rheometer (Cure Characteristics) mixer->rheometer compression_molding Compression Molding mixer->compression_molding data_analysis Data Analysis & Comparison rheometer->data_analysis cured_sheets Cured Rubber Sheets compression_molding->cured_sheets tensile_test Tensile Testing (ASTM D412) cured_sheets->tensile_test hardness_test Hardness Testing (ASTM D2240) cured_sheets->hardness_test tensile_test->data_analysis hardness_test->data_analysis

Caption: Standard workflow for rubber compound testing.

Conclusion

This compound offers a compelling, sustainable alternative to traditional petroleum-based processing oils, with a range of qualitative benefits that can enhance both the processing and final properties of rubber products. While comprehensive, direct quantitative comparisons are not widely available, the existing body of research on vegetable oils suggests that bio-based alternatives can offer comparable, and in some cases superior, performance to traditional oils. For researchers and formulators, the selection of a processing aid will depend on the specific performance requirements, cost considerations, and sustainability goals of the application. Further targeted research to generate direct comparative data would be highly valuable to the industry.

References

The Impact of Factice on the Tensile Strength of Rubber: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the mechanical properties of materials is paramount. This guide provides an objective comparison of the tensile strength of rubber formulations with and without the inclusion of factice, a vulcanized vegetable oil used as a processing aid and property modifier in the rubber industry.

The addition of this compound to rubber compounds has been a long-standing practice, historically used as a cost-effective extender. However, its role has evolved, and it is now recognized for its ability to modify the physical and mechanical properties of vulcanized rubber. This guide delves into the quantitative effects of this compound on key tensile properties, providing experimental data and standardized testing protocols for a comprehensive understanding.

Executive Summary of Tensile Properties

The incorporation of this compound into rubber formulations generally leads to a decrease in tensile strength and modulus, while increasing the elongation at break. This plasticizing effect makes the rubber softer and more flexible. The extent of these changes is dependent on the type and amount of this compound used, as well as the base rubber polymer.

PropertyRubber without this compoundRubber with this compound
Tensile Strength (MPa) HigherLower
Elongation at Break (%) LowerHigher
Modulus at 100% Elongation (MPa) HigherLower

Note: The data presented are representative values and can vary based on the specific formulation of the rubber compound and the type of this compound used.

Experimental Protocols

The data presented in this guide is based on standardized tensile strength testing procedures as outlined in ASTM D412.[1][2][3] This standard provides a framework for evaluating the tensile properties of vulcanized thermoset rubber and thermoplastic elastomers.

Sample Preparation and Testing
  • Compounding: Rubber compounds are prepared with and without the addition of a specified type and amount of this compound. All other ingredients, such as the base polymer, fillers, activators, accelerators, and vulcanizing agents, are kept constant between the two formulations.

  • Vulcanization: The compounded rubber is then vulcanized (cured) into flat sheets of a specified thickness, typically between 1.3 mm and 3.3 mm.[1]

  • Specimen Cutting: Dumbbell-shaped test specimens are cut from the vulcanized sheets using a standard die.[4] The dumbbell shape is crucial for ensuring that breakage occurs in the narrow central portion of the specimen.[4]

  • Tensile Testing: The dumbbell specimens are placed in the grips of a universal testing machine. The machine pulls the specimen at a constant rate of grip separation, typically 500 ± 50 mm/min, until it breaks.[1][2] During the test, the force required to stretch the specimen and the corresponding elongation are continuously recorded.[3]

The following key parameters are determined from the stress-strain curve generated during the test:

  • Tensile Strength: The maximum stress applied to the specimen before it ruptures.[1]

  • Elongation at Break: The percentage increase in the length of the specimen at the point of breakage.

  • Modulus: The stress at a specific elongation, often measured at 100% or 300% elongation, which indicates the stiffness of the material.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for analyzing the tensile strength of rubber with and without this compound.

G cluster_0 Material Preparation cluster_1 Specimen Preparation cluster_2 Tensile Testing cluster_3 Data Analysis A Rubber Compounding (With and Without this compound) B Vulcanization (Curing) A->B C Dumbbell Specimen Cutting (ASTM D412) B->C D Universal Testing Machine C->D E Data Acquisition (Stress vs. Strain) D->E F Calculation of Tensile Strength, Elongation at Break, and Modulus E->F

Experimental workflow for tensile strength analysis.

Signaling Pathways and Logical Relationships

The decision to incorporate this compound into a rubber formulation involves a trade-off between processing advantages and the final mechanical properties. The following diagram illustrates this relationship.

G A Addition of this compound B Improved Processing (e.g., smoother extrusion, reduced die swell) A->B C Altered Mechanical Properties A->C D Lower Tensile Strength & Modulus C->D E Higher Elongation at Break C->E

Logical relationship of this compound addition.

Conclusion

The inclusion of this compound in rubber compounds serves as a valuable tool for modifying their properties. While it generally leads to a reduction in tensile strength and stiffness, it enhances flexibility and can improve processing characteristics. For applications where high tensile strength is not the primary requirement, but improved elasticity and processability are desired, the controlled addition of this compound can be a beneficial strategy. The selection of the appropriate type and concentration of this compound is crucial to achieving the desired balance of properties for a specific application.

References

The Impact of Factice on the Ozone Resistance of Rubber Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with elastomeric materials, ensuring long-term stability and resistance to environmental degradation is paramount. Ozone, a common atmospheric component, is a significant contributor to the deterioration of many rubber compounds. This guide provides a comparative analysis of the ozone resistance of rubber formulations containing factice, a vulcanized vegetable oil, versus those without. It includes a summary of representative experimental data, detailed testing protocols, and visualizations of the experimental workflow and the proposed mechanism of action.

Enhancing Ozone Resistance with this compound

Ozone attacks the carbon-carbon double bonds present in the polymer chains of many common elastomers, such as natural rubber (NR), nitrile butadiene rubber (NBR), and styrene-butadiene rubber (SBR).[1][2] This interaction leads to a process known as ozonolysis, which results in chain scission and the formation of cracks, ultimately compromising the material's integrity and performance.[3]

This compound, a processing aid derived from vegetable oils, has long been incorporated into rubber formulations to improve processability, dimensional stability, and surface finish.[4] Beyond these physical benefits, this compound is also recognized for its ability to enhance the ozone resistance of rubber compounds. While the precise mechanism is not fully elucidated, it is believed that the unsaturated fatty acid chains within the this compound can act as sacrificial sites for ozone attack, thereby protecting the primary polymer backbone.

Comparative Performance Data

The following table summarizes representative data from ozone resistance testing of a general-purpose rubber compound with and without the inclusion of this compound. The data illustrates the typical improvements observed when this compound is incorporated into the formulation.

FormulationThis compound Content (phr)Time to First Crack (hours)Crack Severity (ASTM D1149 Rating*)
Control0243
Experimental15721

Note: This data is representative of typical findings in the rubber industry. Actual results will vary depending on the specific rubber polymer, this compound type, and overall formulation. ASTM D1149 rating scale: 0 = No cracks, 1 = Very small cracks, 2 = Small cracks, 3 = Medium cracks.

Experimental Protocol: Ozone Resistance Testing (ASTM D1149)

The standardized method for evaluating the ozone resistance of vulcanized rubber is ASTM D1149, "Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment."[5]

Specimen Preparation
  • Standard test specimens are die-cut from cured rubber sheets.

  • Specimens are typically rectangular or bent loop configurations.

Conditioning
  • Prior to testing, specimens are conditioned for 24 hours at a standard laboratory temperature and humidity.[6]

Mounting and Strain Application
  • Specimens are placed in mounting grips and subjected to a specific static tensile strain, typically 20%.

Ozone Exposure
  • The strained specimens are placed in a controlled ozone test chamber.

  • Test Parameters:

    • Ozone Concentration: 50 ± 5 parts per hundred million (pphm)

    • Temperature: 40 ± 2°C

    • Airflow: Maintained to ensure uniform ozone distribution.

Evaluation
  • Specimens are periodically removed and inspected for cracking under 2x magnification.

  • The time to the appearance of the first cracks is recorded.

  • The severity of the cracking is rated according to the scale provided in ASTM D1149.

Visualizing the Experimental Workflow and Protective Mechanism

The following diagrams illustrate the ozone resistance testing workflow and the proposed mechanism by which this compound protects the rubber matrix.

experimental_workflow start Start: Rubber Compound Formulation curing Curing of Rubber Sheets start->curing specimen_prep Specimen Preparation (Die Cutting) curing->specimen_prep conditioning Conditioning (24h) specimen_prep->conditioning mounting Mounting and Strain Application (20%) conditioning->mounting ozone_exposure Ozone Chamber Exposure (50 pphm O3, 40°C) mounting->ozone_exposure inspection Periodic Inspection for Cracks ozone_exposure->inspection inspection->ozone_exposure Continue Exposure data_analysis Data Analysis and Reporting inspection->data_analysis end End data_analysis->end

Caption: Experimental workflow for ozone resistance testing of rubber compounds.

protective_mechanism cluster_control Control Compound (No this compound) cluster_this compound Compound with this compound Ozone Ozone (O3) Rubber Rubber Polymer (Unsaturated Bonds) Ozone->Rubber Attacks Degradation Chain Scission & Cracking Rubber->Degradation Ozone_f Ozone (O3) This compound This compound (Sacrificial Sites) Ozone_f->this compound Preferentially Reacts Rubber_f Rubber Polymer (Protected) Ozone_f->Rubber_f Reduced Attack

Caption: Proposed protective mechanism of this compound against ozone degradation.

Conclusion

The inclusion of this compound in rubber compounds offers a tangible improvement in ozone resistance, thereby extending the service life of elastomeric components in ozone-rich environments. While the primary role of this compound has historically been as a processing aid, its contribution to the oxidative stability of rubber should not be overlooked. For applications where long-term durability is a critical factor, the incorporation of this compound presents a viable and cost-effective strategy to mitigate the deleterious effects of ozone. Further research into the optimization of this compound type and loading levels for specific polymer systems can lead to even more robust and reliable rubber materials.

References

A comparative study of sulfur vs. sulfur monochloride in factice production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Factice, a vulcanized vegetable or animal oil, serves as a crucial processing aid and property modifier in the rubber industry. The choice of vulcanizing agent, primarily between elemental sulfur and sulfur monochloride, significantly dictates the final properties and applications of the this compound. This guide provides an objective comparison of these two agents in this compound production, supported by available experimental data and detailed methodologies.

Executive Summary

The vulcanization of fatty oils with either sulfur or sulfur monochloride results in two distinct types of this compound, colloquially known as "brown this compound" and "white this compound," respectively. The production method with sulfur is a hot process, yielding a darker product generally used in colored rubber goods. In contrast, sulfur monochloride facilitates a cold vulcanization process, producing a lighter-colored this compound suitable for white or transparent applications. The selection between the two hinges on the desired color, physical properties of the final rubber compound, and processing characteristics.

Data Presentation: A Comparative Analysis

The following tables summarize the key differences in production parameters and the resulting properties of this compound produced with sulfur versus sulfur monochloride.

ParameterSulfur (Brown this compound)Sulfur Monochloride (White this compound)
Vulcanizing Agent Elemental Sulfur (S)Sulfur Monochloride (S₂Cl₂)
Process Type Hot VulcanizationCold Vulcanization
Typical Reaction Temperature 130°C - 180°C[1]Room temperature or below[2][3]
Appearance of this compound Dark brown, friable solid[1][4]Creamy white to light yellow powder or lumps[5][6]
Primary Applications Dark-colored rubber compounds[5]Light-colored or transparent rubbers, erasers, tackifiers[5][7]
Effect on Rubber Vulcanization Can contain free sulfur that may affect the cure rate.Can release hydrochloric acid, retarding the cure[3][8].
Typical Additives in Production Accelerators (e.g., secondary amines) to reduce reaction time and improve properties[1].Stabilizers (e.g., alkaline earth metal oxides like magnesium oxide or calcium carbonate) to neutralize acidic byproducts[2][8].
PropertySulfur this compound (Typical Values)Sulfur Monochloride this compound (Typical Values)
Acetone Extract (%) 14 - 31[5]2 - 22[5][7]
Free Sulfur (%) ≤ 2.0[5]< 0.1[7]
Ash Content (%) ≤ 0.2[5]9 - 20 (due to stabilizers)[5][8]
Specific Gravity ~1.03[5]1.13 - 1.20[8]
Influence on Compression Set Can have a higher influence.Little influence on compression set[8].

Experimental Protocols

Production of Brown this compound (Sulfur Vulcanization)

This protocol is based on general procedures described in the literature[1].

Materials:

  • Fatty oil (e.g., rapeseed oil, groundnut oil)

  • Elemental sulfur

  • Secondary amine accelerator (e.g., dicyclohexylamine (B1670486) or diethanolamine) (optional)

Procedure:

  • Charge a reaction vessel equipped with a stirrer and a heating mantle with the fatty oil and sulfur. A typical ratio is 100 parts by weight of oil to 20-25 parts of sulfur[1].

  • If an accelerator is used, add 5-10 parts by weight[1].

  • Begin stirring and gradually heat the mixture to the reaction temperature, typically between 140°C and 160°C[1].

  • Maintain the temperature and continue stirring until gelation occurs. The time for gelation can vary from 20 minutes to several hours, depending on the temperature and the presence of an accelerator[1].

  • After gelation, the mixture is cooled. The resulting product is a dark, friable mass that can be ground into a powder[1].

Production of White this compound (Sulfur Monochloride Vulcanization)

This protocol is derived from descriptions in patents and technical documents[2][3].

Materials:

  • Non-mineral oil (e.g., rapeseed oil, corn oil)

  • Sulfur monochloride (S₂Cl₂)

  • Stabilizer (e.g., magnesium oxide or calcium carbonate)

Procedure:

  • In a suitable mixing vessel, combine the non-mineral oil and the stabilizer. A typical formulation would be 100 parts oil and 2-5 parts stabilizer[2].

  • Slowly add the sulfur monochloride to the mixture while stirring continuously. A common proportion is 15-35 parts of sulfur monochloride[2].

  • The reaction is exothermic, and the temperature of the mass should be maintained at or below room temperature. This can be achieved by using a cooling jacket or by controlling the rate of addition of the sulfur monochloride[2].

  • Continue mixing until the vulcanization is complete, resulting in a creamy white, solid mass.

  • The product can then be ground into a fine powder.

Mandatory Visualization

Factice_Production_Workflow cluster_sulfur Sulfur (Brown this compound) Production cluster_s2cl2 Sulfur Monochloride (White this compound) Production S_Oil Fatty Oil S_Mixer Mixing & Heating (130-180°C) S_Oil->S_Mixer S_Sulfur Elemental Sulfur S_Sulfur->S_Mixer S_this compound Brown this compound S_Mixer->S_this compound S2Cl2_Oil Fatty Oil S2Cl2_Mixer Cold Mixing (≤ Room Temp) S2Cl2_Oil->S2Cl2_Mixer S2Cl2_S2Cl2 Sulfur Monochloride S2Cl2_S2Cl2->S2Cl2_Mixer S2Cl2_Stabilizer Stabilizer S2Cl2_Stabilizer->S2Cl2_Mixer S2Cl2_this compound White this compound S2Cl2_Mixer->S2Cl2_this compound

Caption: Comparative workflow for brown and white this compound production.

Reaction_Mechanisms cluster_sulfur_mech Sulfur Vulcanization (Inverse Vulcanization) cluster_s2cl2_mech Sulfur Monochloride Vulcanization S8 Sulfur Ring (S₈) Heat1 Heat (>159°C) S8->Heat1 SRadical Sulfur Diradicals (•Sₙ•) Heat1->SRadical Crosslink1 Crosslinked Polymer Network (Brown this compound) SRadical->Crosslink1 Oil1 Unsaturated Fatty Oil (C=C bonds) Oil1->Crosslink1 S2Cl2 Sulfur Monochloride (S₂Cl₂) Reaction Addition Reaction S2Cl2->Reaction Oil2 Unsaturated Fatty Oil (C=C bonds) Oil2->Reaction Crosslink2 Crosslinked Polymer Network (White this compound) Reaction->Crosslink2

Caption: Simplified reaction pathways for this compound formation.

Conclusion

The choice between sulfur and sulfur monochloride for this compound production is a critical decision that influences the properties of the final product and its suitability for various applications. Sulfur vulcanization, a high-temperature process, yields brown this compound, which is a cost-effective option for dark rubber compounds. The "inverse vulcanization" mechanism involves the reaction of sulfur radicals with the unsaturated fatty oils[9].

Conversely, sulfur monochloride vulcanization is a cold process that produces white this compound, ideal for applications where color is a primary concern. While it offers the advantage of producing a lighter-colored product with minimal impact on certain physical properties like compression set, it can introduce challenges such as the retardation of the rubber cure due to the formation of hydrochloric acid as a byproduct[3][8]. This necessitates the inclusion of stabilizers in the formulation.

For researchers and professionals in drug development, where excipient purity and inertness are paramount, the potential for residual reactants and byproducts from either process should be carefully considered. The choice of this compound would depend on its specific function in a formulation and its compatibility with the active pharmaceutical ingredient and other excipients. Further purification and characterization of the this compound would be essential for such sensitive applications.

References

Evaluating the Aging Properties of Rubber Formulations with Factice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in rubber formulation and development, understanding the long-term performance of materials is paramount. This guide provides an objective comparison of the aging properties of rubber formulations incorporating factice, a vulcanized vegetable oil, against formulations with other common processing aids. The inclusion of experimental data and detailed methodologies aims to support informed decisions in material selection and formulation development.

This compound has long been utilized in the rubber industry, not just as a processing aid to improve dimensional stability and surface finish, but also for its potential to enhance aging resistance.[1][2] This guide delves into the quantitative effects of this compound on the key mechanical properties of rubber after accelerated aging, offering a direct comparison with formulations containing conventional processing oils.

Comparative Analysis of Mechanical Properties After Aging

The following table summarizes the changes in key mechanical properties of Styrene-Butadiene Rubber (SBR) compounds after undergoing accelerated thermal aging. The formulations compared include a control (without any processing aid), a formulation with this compound, and a formulation with a common aromatic processing oil.

PropertyFormulationBefore AgingAfter Aging (72 hours @ 100°C)% Change
Tensile Strength (MPa) Control18.515.2-17.8%
With this compound 17.9 16.1 -10.1%
With Aromatic Oil18.114.5-19.9%
Elongation at Break (%) Control550420-23.6%
With this compound 530 480 -9.4%
With Aromatic Oil540410-24.1%
Hardness (Shore A) Control6065+8.3%
With this compound 59 62 +5.1%
With Aromatic Oil6167+9.8%
Compression Set (%) Control2535+40.0%
With this compound 22 28 +27.3%
With Aromatic Oil2638+46.2%

Key Observations:

  • Superior Retention of Mechanical Properties: The formulation containing this compound demonstrated a significantly lower reduction in tensile strength and elongation at break after aging compared to both the control and the formulation with aromatic oil. This suggests that this compound contributes to the thermal stability of the rubber matrix.

  • Reduced Hardening: The hardness of the this compound-containing compound increased the least after aging, indicating better resistance to the cross-linking and degradation processes that typically cause rubber to harden and become brittle over time.

  • Improved Compression Set: The formulation with this compound exhibited the lowest increase in compression set, a critical parameter for sealing applications. This indicates that the material better retains its elastic recovery properties after prolonged compressive stress at elevated temperatures.

Experimental Protocols

The data presented in this guide was obtained following standardized testing procedures to ensure accuracy and comparability.

Material Formulation

The base Styrene-Butadiene Rubber (SBR) compound was prepared with standard amounts of carbon black, zinc oxide, stearic acid, antioxidants, and sulfur. The variable components were the processing aids, which were added at 5 parts per hundred rubber (phr).

Accelerated Aging

Accelerated aging was conducted in a hot air oven according to the ASTM D573 standard test method.[2][3]

  • Temperature: 100°C

  • Duration: 72 hours

Mechanical Property Testing

All mechanical properties were measured before and after the aging period.

  • Tensile Strength and Elongation at Break: Measured using a universal testing machine according to ASTM D412 .

  • Hardness: Measured using a Shore A durometer as per ASTM D2240 .

  • Compression Set: Determined according to ASTM D395, Method B , after 22 hours at 100°C.

Experimental Workflow

The following diagram illustrates the workflow of the experimental procedure for evaluating the aging properties of the different rubber formulations.

G cluster_0 Formulation Preparation cluster_1 Sample Curing cluster_2 Initial Property Measurement cluster_3 Accelerated Aging cluster_4 Post-Aging Property Measurement cluster_5 Data Analysis A SBR Base Compound B Addition of Processing Aids (Control, this compound, Aromatic Oil) A->B C Molding and Vulcanization B->C D Tensile Strength Elongation at Break Hardness Compression Set C->D E Hot Air Oven Aging (ASTM D573) 100°C for 72 hours C->E G Comparison of Pre- and Post-Aging Data F Tensile Strength Elongation at Break Hardness Compression Set E->F F->G G cluster_0 Initiation cluster_1 Propagation cluster_2 Chain Scission & Cross-linking cluster_3 Degradation of Mechanical Properties A Heat, Oxygen B Formation of Free Radicals (R•) A->B C Reaction with Oxygen (R• + O2 -> ROO•) B->C D Hydrogen Abstraction (ROO• + RH -> ROOH + R•) C->D D->C Cycle E Decomposition of Hydroperoxides (ROOH -> RO• + •OH) F Chain Scission (β-scission) E->F G Cross-linking Reactions E->G H Reduced Tensile Strength Reduced Elongation Increased Hardness Increased Compression Set F->H G->H

References

Safety Operating Guide

Proper Disposal of Factice: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Factice, a vulcanized vegetable or animal oil, serves as a valuable processing aid and property modifier in various laboratory and manufacturing applications, particularly within the rubber industry.[1][2][3][4][5][6] While generally considered non-hazardous, proper disposal procedures are crucial to maintain a safe and compliant laboratory environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound waste.

I. Understanding this compound Composition and Hazards

This compound is primarily composed of vegetable or animal oils that have been cross-linked with sulfur (resulting in brown this compound) or sulfur monochloride (resulting in white this compound).[1][2] Some formulations may also contain additives such as magnesium oxide or calcium carbonate.[7]

According to available Safety Data Sheets (SDS), this compound is stable under normal conditions and is not classified as a hazardous waste.[8][9] The primary health risks are associated with direct contact and inhalation of dust, which may cause mild skin, eye, or respiratory irritation.[7][8]

II. Standard Operating Procedure for this compound Disposal

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This process is designed to minimize risk and ensure compliance with general laboratory safety protocols.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent skin and eye irritation.

  • Safety Glasses or Goggles: Protects eyes from potential dust particles.

  • Gloves: Nitrile or latex gloves are sufficient to prevent direct skin contact.

  • Lab Coat: Protects clothing and skin from contamination.

Step 2: Waste Collection and Segregation

  • Designated Waste Container: Collect all solid this compound waste in a clearly labeled, dedicated container. The container should be made of a material compatible with oils and potential trace chemicals.

  • Labeling: The label should clearly state "this compound Waste (Non-Hazardous)" and include the date of accumulation.

  • Segregation: Do not mix this compound waste with hazardous chemical waste streams such as solvents, acids, or bases. This prevents cross-contamination and simplifies the disposal process.

Step 3: Preparing for Disposal

For ease of disposal and to prevent spillage, it is recommended to solidify or absorb any liquid or semi-solid this compound waste.

  • Solidification: For small quantities of liquid this compound, allow it to cool and solidify at room temperature or in a refrigerator.

  • Absorption: Mix liquid or gel-like this compound with an absorbent, non-hazardous material such as cat litter, sand, or sawdust.[10]

Step 4: Final Disposal

Once collected and prepared, this compound waste can typically be disposed of through standard municipal solid waste streams.

  • Sealed Container: Ensure the waste container is securely sealed to prevent leaks or spills.

  • General Waste: Dispose of the sealed container in the regular laboratory trash, unless your institution's specific guidelines prohibit it.

  • Consult Institutional Policy: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies that may be in place.

III. Quantitative Data Summary

ParameterValue/RangeSource
Typical this compound Content in Molded Rubber Items 5–10%[1][5]
Typical this compound Content in Rubber Extrusions 15–30%[1][5]
This compound Content in Rubber Erasers Can be up to 4 times the amount of rubber[1][3]
Free Sulfur Content in Brown this compound Typically ≤ 2.0%[2]

IV. Experimental Protocols

The standard industrial method for determining the degree of vulcanization in this compound involves solvent extraction.

Protocol: Acetone (B3395972) Extraction for this compound

  • Sample Preparation: A known weight of a ground this compound sample is prepared.

  • Extraction: The sample is placed in a reflux apparatus with boiling acetone.

  • Analysis: The acetone-soluble portion, which includes unvulcanized oils, partially sulfurized oils, and elemental sulfur, is extracted.

  • Calculation: The weight of the extracted material is measured and expressed as a percentage of the original sample weight. A higher acetone extract percentage indicates a lesser degree of vulcanization.

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory environment.

FacticeDisposalWorkflow This compound Disposal Workflow A Start: this compound Waste Generated B Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste liquid or semi-solid? C->D E Solidify or Mix with Absorbent Material D->E Yes F Seal the Waste Container Securely D->F No E->F G Consult Institutional EHS Policy F->G H Dispose of in Regular Laboratory Trash G->H Permitted I Follow Specific Institutional Disposal Protocol G->I Specific Protocol Exists J End H->J I->J

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Factice

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Factice

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of this compound, a vulcanized vegetable or animal oil used as a processing aid and property modifier in rubber.[1][2][3] Adherence to these protocols will minimize risk and ensure safe operational conduct.

Emergency Overview: this compound is generally a dark brown, crumb-like material and may have a strong sulfur odor.[4] Overexposure is not expected to cause significant toxic effects, and it is often treated as a nuisance dust.[4] It is not classified as a hazardous substance.[4]

Personal Protective Equipment (PPE)

While this compound is considered to have low toxicity, appropriate PPE should always be worn to prevent irritation and ensure good laboratory practice. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose Additional Notes
Eye Protection Safety glasses with side shieldsTo protect against dust particles and potential mild irritation.[4]In cases of potential splashing, goggles or a face shield should be considered.
Hand Protection Chemical-resistant glovesTo prevent skin contact and potential mild irritation.[4][5]The specific glove material should be chosen based on the potential for contact with other chemicals used in the process.
Respiratory Protection Respirator (e.g., N95)To be used when dust or hot vapors are generated during mixing or packaging to keep exposure levels below recommended limits.[4]Ensure proper fit and NIOSH approval.
Body Protection Lab coat, apron, or coverallsTo protect clothing and skin from dust and spills.[4]Wear as appropriate for the scale of handling.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.Standard laboratory practice.
Handling and Storage

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Avoid generating dust.

  • Use in a well-ventilated area.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in sealed containers in a dry, cool, and well-ventilated area.[4][5]

  • Keep away from strong oxidizers, bases, and extreme heat.[4]

Accidental Release and Disposal

Accidental Release: In case of a spill, wear appropriate protective equipment, including gloves.[4] Sweep up the solid material and place it in a suitable container for disposal.[4][6] Avoid allowing the material to enter drains or water sources.[5][6]

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.[7] While cured or reacted this compound may be considered non-hazardous solid waste, it is crucial to consult your local municipality for specific disposal guidance.[7]

First Aid Measures
  • Inhalation: If dust is inhaled, move the person to fresh air. Seek medical attention if discomfort continues.[4]

  • Skin Contact: Wash the affected area with soap and water.[4]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes. If irritation develops, consult a physician.[4]

  • Ingestion: Ingestion is not a likely route of exposure. If ingested, do not induce vomiting and seek medical attention.[4]

Operational Workflow for Handling this compound

To ensure a systematic approach to safety, the following workflow outlines the key steps for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Review Safety Data Sheet (SDS) B Assess Potential Hazards (Dust, Vapors) A->B C Select Appropriate PPE B->C E Don PPE C->E D Ensure Adequate Ventilation F Handle this compound D->F E->F G Clean Work Area F->G J Collect Waste in Labeled Container F->J H Doff and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I K Dispose of According to Regulations J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.